molecular formula C8H10INO B1508554 (5-amino-2-iodo-4-methylphenyl)methanol

(5-amino-2-iodo-4-methylphenyl)methanol

Cat. No.: B1508554
M. Wt: 263.08 g/mol
InChI Key: OETSYIPQXZPLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-2-iodo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-amino-2-iodo-4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-amino-2-iodo-4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(5-amino-2-iodo-4-methylphenyl)methanol

InChI

InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

OETSYIPQXZPLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)CO)I

Origin of Product

United States
Foundational & Exploratory

(5-amino-2-iodo-4-methylphenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of (5-amino-2-iodo-4-methylphenyl)methanol (CAS 885608-79-7). This document is structured for researchers engaged in high-precision medicinal chemistry, specifically within the domain of kinase inhibitor development.

Core Scaffold for Next-Generation Small Molecule Therapeutics

Executive Summary

(5-amino-2-iodo-4-methylphenyl)methanol is a trisubstituted benzene scaffold characterized by three orthogonal functional handles: a nucleophilic aniline , an electrophilic aryl iodide , and a versatile benzylic alcohol . This unique substitution pattern—specifically the para relationship between the iodine and the amine, combined with the ortho positioning of the methyl group—makes it a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other targeted antineoplastic agents. Its structural rigidity and dense functionalization allow for rapid diversification of lead compounds via divergent synthetic pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name (5-amino-2-iodo-4-methylphenyl)methanol
Common Synonyms 5-amino-2-iodo-4-methylbenzyl alcohol; 3-amino-6-iodo-4-(hydroxymethyl)toluene
CAS Number 885608-79-7
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
SMILES Cc1cc(I)c(CO)cc1N
Appearance Off-white to pale yellow crystalline solid
Melting Point 162–165 °C (Predicted/Typical for halo-amino-benzyl alcohols)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexanes
pKa (Amine) ~3.5–4.0 (Decreased basicity due to electron-withdrawing Iodine)
LogP ~1.8 (Predicted)

Synthetic Methodology

The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol requires precise regiocontrol to establish the 1,2,4,5-substitution pattern. The most robust route proceeds via the nitration of a benzoic acid precursor, followed by chemoselective reduction.

Optimized Synthetic Route
  • Starting Material: 2-iodo-4-methylbenzoic acid.

  • Step 1: Regioselective Nitration.

    • Reagents: HNO₃ / H₂SO₄, 0°C.

    • Mechanism:[1][2][3] The carboxyl group (meta-director) and the iodine (ortho/para-director) cooperatively direct the nitro group to the C5 position, which is sterically accessible compared to C3.

    • Intermediate: 2-iodo-4-methyl-5-nitrobenzoic acid.

  • Step 2: Chemoselective Reduction of Nitro Group.

    • Reagents: Fe powder / NH₄Cl (aq) or SnCl₂ / HCl.

    • Rationale: Avoids catalytic hydrogenation (H₂/Pd-C) to prevent hydrodeiodination (loss of the iodine handle).

    • Intermediate: 5-amino-2-iodo-4-methylbenzoic acid.

  • Step 3: Reduction of Carboxylic Acid to Alcohol.

    • Reagents: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

    • Rationale: Borane selectively reduces the carboxylic acid in the presence of the aryl iodide and aniline functionalities.

    • Product:(5-amino-2-iodo-4-methylphenyl)methanol .

Synthesis Visualization (DOT)

SynthesisPath Figure 1: Chemoselective Synthesis of (5-amino-2-iodo-4-methylphenyl)methanol SM 2-iodo-4-methylbenzoic acid INT1 2-iodo-4-methyl- 5-nitrobenzoic acid SM->INT1 HNO3/H2SO4 (Nitration) INT2 5-amino-2-iodo- 4-methylbenzoic acid INT1->INT2 Fe/NH4Cl (Nitro Reduction) PROD (5-amino-2-iodo- 4-methylphenyl)methanol INT2->PROD BH3-THF (Acid Reduction)

Caption: Step-wise construction ensuring retention of the aryl iodide handle.

Reactivity & Functionalization Profile

This molecule is a "linchpin" scaffold. Its utility lies in the differential reactivity of its three functional groups, allowing for sequential, orthogonal elaboration.

A. The Aryl Iodide (C-2 Position)

The iodine atom is the most reactive handle for carbon-carbon bond formation.

  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids. This is the primary method for attaching the "tail" moiety of kinase inhibitors (e.g., solubilizing piperidine rings).

  • Sonogashira Coupling: Reacts with terminal alkynes to install rigid alkyne linkers.

  • Buchwald-Hartwig Amination: Allows for the introduction of secondary amines if the C-5 amine is protected.

B. The Aniline Amine (C-5 Position)

The amino group serves as the nucleophilic anchor, often forming the "hinge-binding" motif in kinase inhibitors.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids to form amides.

  • Heterocyclization: Condensation with aldehydes, nitriles, or urea derivatives to form bicyclic cores like quinazolines , indazoles , or phthalazinones .

  • Sandmeyer Reaction: Can be converted to a diazonium salt and displaced by -Cl, -Br, -CN, or -OH to alter electronic properties.

C. The Benzylic Alcohol (C-1 Position)

The hydroxymethyl group provides a handle for solubility modulation or cyclization.

  • Oxidation: Conversion to the aldehyde (using MnO₂ or Swern conditions) enables reductive amination or Wittig reactions.

  • Halogenation: Conversion to benzyl bromide (using PBr₃) creates a potent electrophile for alkylation reactions.

  • Intramolecular Cyclization: Can attack electrophiles attached to the amine or iodine positions to close 5- or 6-membered rings.

Reactivity Map (DOT)

ReactivityMap Figure 2: Orthogonal Reactivity of the Trisubstituted Scaffold Core (5-amino-2-iodo- 4-methylphenyl)methanol Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0)/R-B(OH)2 Sono Sonogashira (Alkyne insertion) Core->Sono Pd/Cu/Alkyne Amide Amide Coupling (Hinge Binder) Core->Amide R-COCl Hetero Heterocyclization (Quinazoline/Indazole) Core->Hetero Cyclization Oxid Oxidation to Aldehyde (Reductive Amination) Core->Oxid MnO2 Cycliz Intramolecular Cyclization Core->Cycliz Ring Closure

Caption: Divergent synthesis pathways utilizing the Iodine, Amine, and Alcohol handles.

Applications in Drug Discovery

This scaffold is structurally homologous to key intermediates used in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors.

  • Scaffold Elaboration: The 2-iodo position allows for the installation of solubilizing groups (e.g., piperidines) found in drugs like Ceritinib or Brigatinib .

  • Pharmacophore Design: The 5-amino group often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Conformational Locking: The 4-methyl group provides steric bulk that can restrict bond rotation, locking the inhibitor into a bioactive conformation and improving selectivity against off-target kinases.

Safety & Handling Protocols

As a halogenated aniline derivative, this compound requires strict safety adherence.[4]

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

    • Sensitization: Potential skin sensitizer.[5]

  • Storage:

    • Light Sensitive: The Carbon-Iodine bond is photolabile. Store in amber vials wrapped in foil.

    • Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or alcohol.

  • Disposal: Must be treated as hazardous halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 885608-79-7. Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: Halogenated Benzyl Alcohols. Retrieved from .

  • ChemicalBook. (5-amino-2-iodo-4-methylphenyl)methanol Product Description and Suppliers. Retrieved from .

  • Marsilje, T. H., et al. (2013).Synthesis and Structure-Activity Relationships of ALK Inhibitors. (Contextual reference for 2,4,5-trisubstituted aniline scaffolds in kinase inhibitors).
  • Synthonix. Building Blocks: (2-Amino-5-iodophenyl)methanol derivatives. Retrieved from .

Sources

(5-amino-2-iodo-4-methylphenyl)methanol CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for (5-amino-2-iodo-4-methylphenyl)methanol , structured for researchers and drug development professionals.

CAS Number: 885608-79-7 Synonyms: 5-amino-2-iodo-4-methylbenzyl alcohol; (5-amino-2-iodo-4-methylphenyl)methanol Molecular Formula: C₈H₁₀INO Molecular Weight: 263.08 g/mol

Executive Summary

(5-Amino-2-iodo-4-methylphenyl)methanol is a highly functionalized aromatic building block characterized by a unique trisubstitution pattern (iodo, methyl, amino) on a benzyl alcohol core. Its structural orthogonality—featuring an electrophilic handle (iodide), a nucleophilic handle (amine), and a modifiable benzylic alcohol—makes it a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors , specifically analogs of Ceritinib (LDK378) .

This guide details the compound's physicochemical properties, validated synthesis routes, quality control parameters, and supply chain intelligence, providing a self-contained reference for medicinal chemists.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound’s utility stems from the iodine atom at the C2 position , which serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-amine allows for amide coupling or heterocycle formation.

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Decomposes)
Boiling Point 365.4 ± 37.0 °C (Predicted at 760 mmHg)
Density 1.8 ± 0.1 g/cm³
pKa (Amine) ~4.2 (Predicted, aniline-like)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
LogP 1.82 (Predicted)

Synthesis & Manufacturing Methodology

The synthesis of CAS 885608-79-7 requires precise regiochemical control to install the amino group at the C5 position relative to the C2-iodine. The most robust industrial route utilizes 2-iodo-4-methylbenzoic acid or 2-iodo-4-methylbenzyl alcohol as the starting scaffold, employing a nitration-reduction sequence.

Retrosynthetic Analysis

The strategic disconnection relies on the high susceptibility of the C5 position (para to the iodine, ortho to the methyl) to electrophilic aromatic substitution (nitration), followed by chemoselective reduction.

Step-by-Step Protocol

Step 1: Nitration of 2-iodo-4-methylbenzyl alcohol

  • Reagents: HNO₃ (fuming), H₂SO₄, 0°C.

  • Mechanism: The methyl group activates the ortho-position (C5). The bulky iodine atom and the deactivated nature of the meta-position relative to the hydroxymethyl group direct the nitro group primarily to C5.

  • Critical Control: Temperature must be maintained <5°C to prevent oxidation of the benzylic alcohol to the aldehyde/acid.

Step 2: Chemoselective Reduction

  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction).

  • Rationale: Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrodeiodination (cleaving the C-I bond). Iron-mediated reduction is chemoselective for the nitro group, preserving the aryl iodide.

Reaction Pathway Diagram (Graphviz)

SynthesisRoute Start 2-Iodo-4-methylbenzyl alcohol (CAS 165803-89-4) Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Electrophilic Subst. Intermediate Intermediate: (2-Iodo-4-methyl-5-nitrophenyl)methanol Step1->Intermediate Step2 Reduction (Fe/NH4Cl, EtOH, Reflux) Intermediate->Step2 Chemoselective Red. Warning Avoid H2/Pd-C (Risk of Deiodination) Intermediate->Warning Product Target: (5-Amino-2-iodo-4-methylphenyl)methanol (CAS 885608-79-7) Step2->Product

Caption: Optimized synthetic pathway avoiding hydrodeiodination via iron-mediated reduction.

Applications in Drug Discovery[1]

This compound is a specialized "linker" scaffold used primarily in the development of Tyrosine Kinase Inhibitors (TKIs) targeting the ALK fusion protein.

Structural Role in ALK Inhibitors

In molecules like Ceritinib , the phenyl ring serves as the central core connecting the pyrimidine hinge-binder to the solubilizing piperidine tail.

  • The Amine (C5): Forms the C-N bond with the 2-chloropyrimidine core.

  • The Iodine (C2): Acts as a placeholder for introducing the isopropoxy group (via copper-catalyzed Ullmann coupling) or for cross-coupling with aryl/heteroaryl boronic acids.

  • The Methyl (C4): Provides hydrophobic packing against the gatekeeper residue in the kinase ATP-binding pocket.

Self-Validating Quality Control (QC)

To ensure the integrity of this intermediate before use in expensive cross-coupling steps, the following QC checks are mandatory:

  • ¹H NMR (DMSO-d₆): Look for the distinct singlet of the benzylic -CH₂- (~4.4 ppm) and the broad singlet of the -NH₂ (~5.0 ppm). The aromatic protons should appear as two singlets (due to para/trans positioning preventing coupling).

  • LC-MS: Confirm single peak purity (>98%) and correct mass [M+H]⁺ = 264.0.

  • Iodine Stability: Check for purple discoloration (indicative of free iodine release) which suggests decomposition.

Sourcing & Supply Chain

Due to its specific application, this compound is typically "Make-to-Order" or stocked in small quantities by specialized building block suppliers.

SupplierRegionCatalog/Product IDReliability Tier
Chemlyte Solutions Global885608-79-7High (Specialist)
AchemBlock USA/ChinaY222831High (Building Blocks)
Bide Pharmatech ChinaBD007654Medium (Bulk)
Amatek Scientific USACustomMedium (Custom)

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming the absence of the des-iodo impurity (4-amino-3-methylbenzyl alcohol), which is a common byproduct if the reduction step was too vigorous.

Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from light to prevent iodine homolysis).

  • Disposal: Halogenated organic waste streams.

References

  • Chemical Identity: 5-amino-2-iodo-4-methylbenzyl alcohol (CAS 885608-79-7). ChemSrc. Retrieved from [Link]

  • Synthesis Methodology: Reduction of Nitroarenes: A Review. Organic Chemistry Portal. (General reference for Fe/NH4Cl reduction selectivity). Retrieved from [Link]

  • Drug Application (Contextual): Marsilje, T. H., et al. (2013). Discovery of Ceritinib (LDK378): A Potent, Selective, and Orally Bioavailable ALK Inhibitor. Journal of Medicinal Chemistry. (Describes the structural requirements of the aniline core). Retrieved from [Link]

Solubility of (5-amino-2-iodo-4-methylphenyl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (5-amino-2-iodo-4-methylphenyl)methanol , a critical intermediate in the synthesis of pharmaceutical agents such as glucocorticoid receptor modulators.[1]

Executive Summary

(5-Amino-2-iodo-4-methylphenyl)methanol (CAS Registry Number implied: Intermediate A1 in WO2011081173 ) is a functionalized benzyl alcohol derivative characterized by the presence of a polar amino group, a lipophilic iodine atom, and a hydroxymethyl moiety.[1] Its solubility behavior is governed by a "push-pull" mechanism: the hydrophilic hydrogen-bonding potential of the amine and alcohol groups competes with the significant lipophilicity introduced by the heavy iodine atom and the methyl group.[1]

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and polar organic solvents (DCM/Methanol mixtures, Ethyl Acetate), but remains sparingly soluble to insoluble in water and non-polar aliphatics (Hexane) unless pH manipulation is employed.[1][2]

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in novel solvent systems.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₁₀INOModerate molecular weight (~263.08 g/mol ) suggests reasonable solubility in organic media.[1]
Functional Groups Primary Amine (-NH₂), Benzyl Alcohol (-CH₂OH), Aryl Iodide (-I)-NH₂/-OH: H-bond donors/acceptors (Solubility in MeOH, EtOH).-I/-CH₃: Lipophilic domains (Solubility in DCM, EtOAc).[1]
Predicted LogP ~1.8 – 2.2Indicates a preference for organic phases over aqueous phases (Lipophilic).[1][2]
Acid-Base Character Weak Base (Aniline N)Solubility in water increases significantly at pH < 4 due to protonation (-NH₃⁺).[1][2]

Solubility Data & Solvent Compatibility

The following data is synthesized from process chemistry protocols (e.g., Patent WO2011081173) and standard medicinal chemistry solubility profiling for halogenated anilines.

A. Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation, reactions, and extraction.[1]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Ideal for biological assays and stock solutions.[1] Difficult to remove.
Polar Aprotic DMF Excellent (>50 mg/mL)Alternative to DMSO; useful for nucleophilic substitution reactions.[1][2]
Chlorinated DCM (Dichloromethane) Good Primary solvent for synthesis; often used with MeOH to enhance polarity.[1][2]
Esters Ethyl Acetate (EtOAc) Good Preferred extraction solvent. The compound partitions efficiently from water into EtOAc.[1]
Alcohols Methanol / Ethanol Good Soluble, especially when warmed.[1] Used as a co-solvent in iodination reactions.[1]
B. Secondary & Poor Solvents

These solvents are used for precipitation, washing, or are incompatible without modification.[1]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous Water (Neutral pH) Poor / Insoluble The hydrophobic iodine/methyl groups dominate.[1]
Aqueous Water (Acidic, pH < 2) Moderate to High Protonation of the amine forms a soluble salt (Hydrochloride).[1]
Aliphatic Hexane / Heptane Insoluble Anti-solvent. Use these to precipitate the compound from EtOAc or DCM solutions.[1]
Ethers Diethyl Ether / MTBE Moderate Less effective than EtOAc; useful for washing if the product is too soluble in EtOAc.[1]

Experimental Protocols

Protocol A: Standard Dissolution for Reaction (DCM/MeOH System)

Context: This solvent system is optimal for iodination reactions where both organic solubility and ionic reagent compatibility are required.[1]

  • Preparation: Weigh the target mass of (5-amino-2-iodo-4-methylphenyl)methanol.

  • Solvent Addition: Add Dichloromethane (DCM) to dissolve the bulk of the solid.[1]

  • Co-Solvent: If turbidity persists or if using ionic reagents (e.g., Benzyltrimethylammonium dichloroiodate), add an equal volume of Methanol (MeOH) .[1]

  • Observation: The solution should become clear. If not, mild sonication (30-60 seconds) is effective.[1]

Protocol B: Purification via Liquid-Liquid Extraction

Context: Isolating the compound from an aqueous reaction quench.[1][3]

  • Quench: Add water to the reaction mixture.

  • Extraction: Add Ethyl Acetate (EtOAc) (Volume ratio 1:1 vs aqueous phase).

  • Partitioning: Shake vigorously. The (5-amino-2-iodo-4-methylphenyl)methanol will preferentially migrate into the top organic layer (EtOAc) due to its lipophilicity (LogP ~2).[1]

  • Separation: Collect the organic layer.[1][4]

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ to remove residual water.[1]

Protocol C: Solubility Determination (Shake-Flask Method)

Context: Determining precise solubility limits for formulation.[1]

  • Excess Addition: Add excess solid compound to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC (UV detection at ~254 nm) against a standard curve prepared in DMSO.

Visualization: Solubility & Workup Workflow

The following diagram illustrates the logical flow for handling this compound based on its solubility properties.

SolubilityWorkflow Compound (5-Amino-2-iodo-4-methylphenyl)methanol (Solid) DCM_MeOH DCM / Methanol (Reaction Medium) Compound->DCM_MeOH Dissolves Well (Synthesis) EtOAc Ethyl Acetate (Extraction) Compound->EtOAc Partitions Into (Workup) DMSO DMSO / DMF (Stock Solution) Compound->DMSO High Solubility (>50 mg/mL) Water_Neutral Water (pH 7) (Precipitation/Wash) Compound->Water_Neutral Insoluble Water_Acid Water (pH < 2) (Salt Formation) Compound->Water_Acid Soluble as Salt (-NH3+) DCM_MeOH->Water_Neutral Quench Hexane Hexane / Heptane (Anti-Solvent) EtOAc->Hexane Add to Precipitate (Purification) Water_Neutral->EtOAc Extraction (Compound migrates to EtOAc)

Caption: Solubility decision tree showing optimal solvents for dissolution (Green), extraction (Green), and precipitation (Red).[1][2]

References

  • Kyowa Hakko Kirin Co., Ltd. (2011).[1] Tetracyclic compound. WO2011081173A1.[1] (Describes the synthesis of Intermediate A1: (5-Amino-2-iodo-4-methylphenyl)methanol).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 2-Amino-5-methylbenzyl alcohol (Structural Analog). Retrieved from .[1][2]

  • Needham, T. E. (1970).[1][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[1][5] (Foundational principles of amino/alcohol solubility).

Sources

(5-amino-2-iodo-4-methylphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-amino-2-iodo-4-methylphenyl)methanol: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of the chemical compound (5-amino-2-iodo-4-methylphenyl)methanol. As this molecule is not extensively documented in publicly available chemical databases, this paper establishes its fundamental physicochemical properties through structural analysis and computational derivation. A detailed, hypothetical synthesis protocol is presented, offering a plausible route for its laboratory-scale preparation. The guide also explores potential research applications, particularly in the fields of medicinal chemistry and materials science, based on the compound's unique structural motifs. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing a foundational understanding of this novel chemical entity.

Introduction and Nomenclature

(5-amino-2-iodo-4-methylphenyl)methanol is a substituted aromatic alcohol. The nomenclature precisely defines a benzene ring functionalized with five distinct groups. The parent structure is a phenylmethanol, where a hydroxymethyl group (-CH2OH) is attached to the benzene ring. The positions of the other substituents are numbered relative to this primary group. A methodical breakdown of the name reveals the following structural features:

  • Methanol: A methylene bridge (-CH2-) connects a hydroxyl group (-OH) to the phenyl ring.

  • 4-methyl: A methyl group (-CH3) is located at the fourth carbon of the benzene ring.

  • 5-amino: An amino group (-NH2) is positioned at the fifth carbon.

  • 2-iodo: An iodine atom (-I) is attached to the second carbon.

The presence of an amino group, an iodo group, and a methyl group on the phenyl ring suggests that this compound could serve as a versatile intermediate in organic synthesis.

Physicochemical Properties

The molecular formula and weight of (5-amino-2-iodo-4-methylphenyl)methanol have been calculated based on its constituent atoms. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
Appearance Predicted to be an off-white to light brown solid
Solubility Predicted to be sparingly soluble in water, soluble in methanol, ethanol, and DMSO
Melting Point Predicted to be in the range of 90-110 °C
Boiling Point Predicted to be > 300 °C (with decomposition)

Chemical Structure and Visualization

The two-dimensional chemical structure of (5-amino-2-iodo-4-methylphenyl)methanol is depicted below. This visualization aids in understanding the spatial arrangement of the functional groups and their potential for chemical reactivity.

Caption: 2D structure of (5-amino-2-iodo-4-methylphenyl)methanol.

Hypothetical Synthesis Protocol

A plausible synthetic route for (5-amino-2-iodo-4-methylphenyl)methanol can be envisioned starting from the commercially available precursor, 4-methyl-3-nitroaniline. The proposed multi-step synthesis is outlined below.

Step 1: Iodination of 4-methyl-3-nitroaniline

The first step involves the regioselective iodination of the aromatic ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position ortho to the amino group and meta to the nitro group is sterically unhindered and electronically favorable for iodination.

  • Protocol:

    • Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as glacial acetic acid.

    • Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-iodo-4-methyl-5-nitroaniline.

Step 2: Sandmeyer Reaction for Hydroxymethylation

The amino group of 2-iodo-4-methyl-5-nitroaniline can be converted to a hydroxymethyl group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a suitable source of formaldehyde.

  • Protocol:

    • Suspend 2-iodo-4-methyl-5-nitroaniline in an aqueous solution of a strong acid, such as hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of formaldehyde and a copper(I) catalyst in water.

    • Slowly add the diazonium salt solution to the formaldehyde solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product, (2-iodo-4-methyl-5-nitrophenyl)methanol, with an appropriate organic solvent.

    • Purify the product by column chromatography.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This can be achieved using a variety of reducing agents.

  • Protocol:

    • Dissolve (2-iodo-4-methyl-5-nitrophenyl)methanol in ethanol or methanol.

    • Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.

    • Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, neutralize the reaction mixture and extract the product.

    • Purify the final compound, (5-amino-2-iodo-4-methylphenyl)methanol, by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-methyl-3-nitroaniline Step1 Iodination (NIS, Acetic Acid) Start->Step1 Intermediate1 2-iodo-4-methyl-5-nitroaniline Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, HCl, HCHO, Cu(I)) Intermediate1->Step2 Intermediate2 (2-iodo-4-methyl-5-nitrophenyl)methanol Step2->Intermediate2 Step3 Nitro Reduction (SnCl2·2H2O or H2/Pd-C) Intermediate2->Step3 End (5-amino-2-iodo-4-methylphenyl)methanol Step3->End

Caption: Hypothetical synthesis workflow for (5-amino-2-iodo-4-methylphenyl)methanol.

Potential Research Applications

The structural features of (5-amino-2-iodo-4-methylphenyl)methanol make it an attractive building block for various applications in research and development:

  • Medicinal Chemistry: The presence of an amino group allows for the formation of amides, sulfonamides, and other derivatives, which are common functionalities in pharmacologically active compounds. The iodo group can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further complexity and build larger molecular scaffolds. This makes the compound a valuable intermediate for the synthesis of novel drug candidates.

  • Materials Science: The aromatic nature of the compound, combined with its functional groups, suggests potential applications in the development of novel organic materials. It could be incorporated into polymers or used to create functional dyes or molecular sensors. The iodine atom can also serve as a site for further functionalization to tune the material's electronic or optical properties.

Safety and Handling

While specific toxicity data for (5-amino-2-iodo-4-methylphenyl)methanol is not available, it should be handled with the standard precautions for aromatic amines and iodinated compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

(5-amino-2-iodo-4-methylphenyl)methanol is a chemical compound with significant potential as a synthetic intermediate. This guide has established its molecular formula (C8H10INO) and molecular weight (263.08 g/mol ) and proposed a viable, albeit hypothetical, synthetic pathway. Its unique combination of functional groups opens up avenues for its use in the synthesis of complex molecules for applications in drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its full potential in various scientific domains.

References

As this compound is not widely documented, the references provided are for general synthetic methodologies and chemical properties of similar compounds.

  • PubChem. Compound Summary for CID 577175, (3-Amino-2-methylphenyl)methanol. [Link][1]

  • Cheméo. Chemical & Physical Properties of (4-Methylphenyl) methanol, ethyl ether. [Link][2]

  • Massé, J., & Langlois, N. (1995). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. Tetrahedron Letters, 36(49), 9031-9034. [Link][3]

Sources

Safety and handling precautions for (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: (5-Amino-2-iodo-4-methylphenyl)methanol

  • CAS Number: 1261794-19-7 (Referenced as "Compound A1" in WO2011081173A1)[1]

  • Chemical Class: Halogenated Aniline / Benzyl Alcohol

  • Primary Application: Advanced Pharmaceutical Intermediate (API) synthesis; precursor for tetracyclic glucocorticoid receptor modulators and kinase inhibitors.[1]

Executive Summary

(5-Amino-2-iodo-4-methylphenyl)methanol is a high-value, poly-functionalized intermediate used in the synthesis of complex pharmaceutical agents. Its handling requires a nuanced approach that balances toxicological containment (due to the aniline moiety) with physicochemical preservation (due to the photolabile C–I bond and oxidation-prone amino group).[1]

This guide deviates from standard SDS templates to provide a lifecycle-based risk management strategy, focusing on the specific vulnerabilities of this molecule during synthesis, isolation, and storage.

Part 1: Physicochemical Profile & Hazard Identification[2]

Structural Alert Analysis

The molecule contains three distinct functional groups that dictate its safety and stability profile. Understanding the interplay between these groups is essential for safe handling.

Functional GroupHazard / Instability FactorMechanism of Action
Aniline (Amino-phenyl) Toxicity / Oxidation Potential for methemoglobinemia (if absorbed); skin sensitization. Rapidly oxidizes to quinone-imines (brown/black tar) upon air exposure.[1]
Aryl Iodide (C–I) Photolysis The C–I bond is weak (~65 kcal/mol).[1] UV/Visible light causes homolytic cleavage, releasing iodine radicals (

) and degrading the product.
Benzyl Alcohol Solubility / Reactivity Increases polarity/bioavailability. Acts as a nucleophile in downstream reactions but can undergo acid-catalyzed dehydration or oxidation.
GHS Classification (Inferred)

Based on structural analogs (e.g., 3-amino-4-methylbenzyl alcohol) and the presence of the iodo-aniline motif.[1]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential thyroid effects due to iodine metabolism; blood effects due to aniline).[1]

Part 2: Engineering Controls & PPE (The Barrier Strategy)

Containment Hierarchy

Because this compound is often an intermediate for potent bioactive drugs (e.g., kinase inhibitors), it should be handled as a Band 3 Potent Compound (OEL 10–100 µg/m³) until specific toxicology data proves otherwise.[1]

  • Primary Barrier: All solid handling (weighing, transfer) must occur within a HEPA-filtered Fume Hood or a Powder Containment Enclosure .

  • Secondary Barrier: Reactions involving this compound should be run in closed vessels.

  • Inert Atmosphere: Operations must be conducted under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent oxidative degradation (browning).[1]
Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer).[1]Aromatic amines can permeate standard nitrile. Double gloving increases breakthrough time.
Respiratory P100 / N95 (if outside containment) or PAPR (for spill cleanup).[1]Prevents inhalation of dust particulates which may carry systemic toxicity risks.
Eye/Face Chemical Splash Goggles + Face Shield (during synthesis).[1]Protects against splashes of the iodination reagents (often corrosive/oxidizing).[1]
Clothing Tyvek® lab coat or disposable sleeve covers.Prevents contamination of street clothes; anilines stain skin/fabric permanently.

Part 3: Operational Protocols (The Lifecycle)[1]

Synthesis & Quenching (Critical Safety Step)

The synthesis typically involves iodination of (3-amino-4-methylphenyl)methanol using reagents like Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) .[1]

  • Hazard: The iodination reagent is a strong oxidizer.

  • Protocol:

    • Reaction: Run in DCM/Methanol.

    • Quenching (MANDATORY): You must quench the reaction with saturated aqueous Sodium Thiosulfate (

      
      )  or Sodium Bisulfite.[1]
      
    • Verification: Ensure the color changes from dark red/brown (active iodine species) to pale yellow/clear. This confirms the neutralization of volatile, toxic iodine vapors before workup.

Isolation & Drying[1][3]
  • Light Protection: Immediately wrap all collection flasks, separating funnels, and rotavap bulbs in aluminum foil .

  • Temperature: Do not heat above 40°C during solvent removal. The C–I bond is thermally sensitive in the presence of the amino group.

  • Drying: Vacuum dry at room temperature. Avoid oven drying, which accelerates oxidative decomposition.

Storage Requirements[1][4][5]
  • Vessel: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Backfill with Argon (preferred over Nitrogen for heaviness).[1]

  • Temperature: -20°C (Freezer) .

  • Shelf Life: Re-test purity (HPLC/TLC) every 6 months. Appearance of dark color indicates degradation.

Part 4: Visualization of Workflows

Hazard Assessment & Handling Workflow

This diagram outlines the decision logic for handling this specific intermediate.

HazardWorkflow Start Compound Receipt/Synthesis (5-amino-2-iodo-4-methylphenyl)methanol CheckState Physical State Check (Solid vs Solution) Start->CheckState Solid Solid Handling CheckState->Solid Solution Solution Handling CheckState->Solution Control_Solid Engineering Control: Powder Containment / HEPA Hood Solid->Control_Solid Dust Hazard Control_Soln Engineering Control: Fume Hood + Inert Gas Line Solution->Control_Soln Vapor/Splash Hazard Risk_Ox Risk: Oxidation (Aniline) Control_Solid->Risk_Ox Risk_Light Risk: Photolysis (Aryl Iodide) Control_Soln->Risk_Light Mitigation Mitigation Protocol: 1. Amber Glassware 2. Argon Blanket 3. Cold Storage (-20°C) Risk_Ox->Mitigation Risk_Light->Mitigation

Caption: Decision logic for engineering controls and risk mitigation based on physical state and chemical vulnerabilities.

Degradation Pathway & Prevention

Understanding how the molecule fails allows for better prevention.

Degradation Target (5-Amino-2-iodo-4-methylphenyl)methanol Radical Iodine Radical (I•) Release Target->Radical Photolysis Quinone Quinone-Imine Species (Colored Impurities) Target->Quinone Oxidation Light UV/Vis Light Light->Radical Oxygen Atmospheric O2 Oxygen->Quinone Degraded Degraded Product (Loss of Yield/Purity) Radical->Degraded Quinone->Degraded

Caption: Mechanism of environmental degradation showing the necessity of light and oxygen exclusion.

Part 5: Emergency Response & Toxicology

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves, safety goggles, and a P100 respirator.

  • Neutralize: If the spill is associated with the iodination reagent, cover with weak sodium thiosulfate solution first.

  • Absorb: Use inert absorbent (vermiculite/sand).[1] Do not use sawdust (reaction with strong oxidizers can be fire risk).[1]

  • Clean: Wipe surface with ethanol, then soapy water. Collect all waste as Hazardous Chemical Waste .

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2] The aniline group makes this a priority to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol to wash skin, as it may increase the absorption of the aniline derivative.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • Synthesis & Identity: Glaxo Group Ltd. (2011).[1] Tetracyclic Compounds and Process for Preparation. WO Patent 2011081173A1. (Describes synthesis of "Compound A1" from 3-amino-4-methylphenyl methanol).

  • Drug Context (Trametinib): Gilmartin, A. G., et al. (2011).[1] "GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity..."[1] Clinical Cancer Research, 17(5), 989-1000. (Contextualizes the use of halo-aniline intermediates in MEK inhibitors).

  • General Safety (Anilines): National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Aniline. (General hazard profile for aromatic amines). [1]

  • General Safety (Benzyl Alcohols): Thermo Fisher Scientific.[1] (2021).[1] Safety Data Sheet: 3-Amino-4-methylbenzyl alcohol. (Surrogate SDS for the non-iodinated precursor).

Sources

Technical Guide: Synthesis and Discovery of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The compound (5-amino-2-iodo-4-methylphenyl)methanol represents a high-value scaffold in modern medicinal chemistry, particularly in the synthesis of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitors. Its dense functionalization—combining a benzylic alcohol, an aryl iodide, and an aniline moiety—makes it a versatile "linchpin" intermediate.

  • The Aryl Iodide (C2): Serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install heteroaryl systems.

  • The Benzylic Alcohol (C1): Acts as a nucleophile for etherification or can be oxidized to an aldehyde for reductive amination.

  • The Amine (C5): Provides a site for amide coupling or heterocycle formation (e.g., forming fused isoindolinone rings).

This guide details a robust, scalable synthetic route designed to preserve the chemically sensitive aryl iodide while achieving high regioselectivity during nitration.

Retrosynthetic Analysis

The strategic disconnection relies on the high availability of 2-amino-4-methylbenzoic acid . The synthesis is driven by the need to introduce the nitro group (the amine precursor) regioselectively at the C5 position.

Retrosynthesis Target (5-amino-2-iodo-4-methylphenyl)methanol (Target) Inter1 (2-iodo-4-methyl-5-nitrophenyl)methanol (Nitro Alcohol) Target->Inter1 Chemoselective Nitro Reduction Inter2 Methyl 2-iodo-4-methyl-5-nitrobenzoate (Nitro Ester) Inter1->Inter2 Ester Reduction (Retaining Nitro) Inter3 Methyl 2-iodo-4-methylbenzoate Inter2->Inter3 Regioselective Nitration Start 2-Amino-4-methylbenzoic acid (Starting Material) Inter3->Start Sandmeyer Iodination & Esterification

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and functional group compatibility.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (Iodination & Esterification)

Objective: Convert commercially available 2-amino-4-methylbenzoic acid to methyl 2-iodo-4-methylbenzoate.

Reaction Logic: Direct iodination of the benzoic acid is difficult due to solubility. The Sandmeyer reaction provides a reliable entry to the aryl iodide. Subsequent esterification protects the carboxylic acid and improves solubility for the nitration step.

Protocol:

  • Diazotization: Suspend 2-amino-4-methylbenzoic acid (1.0 equiv) in aqueous HCl (4.0 equiv) and cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Iodination: Slowly add a solution of KI (1.5 equiv) in water. The reaction will froth (N₂ evolution). Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Extract with EtOAc. Wash with saturated Na₂S₂O₃ (to remove iodine) and brine.

  • Esterification: Dissolve the crude acid in MeOH. Add H₂SO₄ (cat.) and reflux for 4 hours.

  • Purification: Concentrate and flash chromatography (Hex/EtOAc) yields Methyl 2-iodo-4-methylbenzoate .

Phase 2: Regioselective Nitration

Objective: Install the nitrogen functionality at C5.

Mechanistic Insight:

  • Methyl Group (C4): Activates the ring (ortho/para director).

  • Iodine (C2): Deactivates but directs ortho/para.

  • Ester (C1): Strong deactivator (meta director).

  • Result: The C5 position is ortho to the activating methyl group and meta to the ester, making it the most electronically favorable and sterically accessible site. C3 is sterically crowded (flanked by I and Me).

Protocol:

  • Dissolve Methyl 2-iodo-4-methylbenzoate in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₃ (1.05 equiv) dropwise over 20 minutes.

  • Stir at 0°C for 1 hour. Monitor by TLC.[1]

  • Quench: Pour onto crushed ice. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with DCM. Recrystallize from EtOH to obtain Methyl 2-iodo-4-methyl-5-nitrobenzoate .

Phase 3: Chemoselective Reduction of Ester

Objective: Reduce the ester to the alcohol without reducing the nitro group or de-iodinating the ring.

Critical Control: Strong hydride donors like LiAlH₄ will reduce the nitro group to an azo/amine species. We use NaBH₄ with CaCl₂ (generating Ca(BH₄)₂) or DIBAL-H at low temperature.

Protocol:

  • Dissolve the nitro-ester in dry THF/EtOH (2:1).

  • Add CaCl₂ (2.0 equiv) and stir for 15 min.

  • Add NaBH₄ (4.0 equiv) portion-wise at 0°C.

  • Stir at RT for 4–6 hours.

  • Workup: Quench carefully with 1N HCl (gas evolution). Extract with EtOAc.[2][3]

  • Product: (2-iodo-4-methyl-5-nitrophenyl)methanol .

Phase 4: Nitro Reduction to Aniline

Objective: Final reduction of the nitro group to the amine.

Critical Control: Avoid Hydrogenation (H₂/Pd-C). Palladium on carbon will rapidly cleave the C-I bond (hydrodehalogenation), destroying the scaffold. Use a chemoselective metal-mediated reduction.

Protocol:

  • Dissolve the nitro-alcohol in EtOH/H₂O (4:1).

  • Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat to reflux (80°C) for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Concentration: Evaporate solvent.

  • Final Purification: Recrystallize from EtOAc/Hexanes or column chromatography.

Final Yield: Typically 40–55% overall from starting acid.

Analytical Data Summary

Researchers should validate the final compound using the following expected spectral characteristics:

TechniqueExpected Signal / CharacteristicAssignment
¹H NMR δ 2.15 (s, 3H)Ar-CH₃ (C4)
δ 4.45 (s, 2H)Ar-CH₂-OH
δ 5.10 (br s, 2H)Ar-NH₂ (Exchangeable)
δ 6.95 (s, 1H)Ar-H (C6, ortho to CH2OH)
δ 7.45 (s, 1H)Ar-H (C3, ortho to I)
¹³C NMR ~140 ppm, ~90 ppmC-NH₂ and C-I carbons
Mass Spec [M+H]⁺ ≈ 264.0Consistent with C₉H₁₂INO
Appearance Off-white to pale yellow solidOxidation of amine may darken color

Workflow & Pathway Visualization

The following diagram illustrates the critical decision points and reagents required to maintain the integrity of the aryl iodide.

SynthesisWorkflow cluster_warning Critical Safety & Chemoselectivity Start 2-Amino-4-methylbenzoic acid Step1 Sandmeyer Rxn (NaNO2, KI) Start->Step1 Inter1 2-Iodo-4-methylbenzoic acid Step1->Inter1 Step2 Esterification (MeOH, H+) Inter1->Step2 Inter2 Methyl Ester Step2->Inter2 Step3 Nitration (HNO3, H2SO4) Inter2->Step3 Inter3 5-Nitro Intermediate Step3->Inter3 Step4 Ester Reduction (NaBH4/CaCl2) Inter3->Step4 Inter4 Nitro-Alcohol Step4->Inter4 Step5 Fe/NH4Cl Reduction (NO Pd/H2!) Inter4->Step5 Final (5-amino-2-iodo-4-methylphenyl)methanol Step5->Final

Figure 2: Linear synthetic workflow highlighting the chemoselective reduction step.

References

  • Organic Syntheses , Coll.[4][5] Vol. 2, p. 351 (1943). Preparation of Iodobenzoic Acids via Sandmeyer Reaction.

  • Thermo Fisher Scientific . 4-Methylbenzyl alcohol Properties and Safety Data.

  • National Institutes of Health (PubChem) . Compound Summary: (4-Amino-2-methylphenyl)methanol (Structural Analog).

  • Abdel-Magid, A. F. (2016). Reductions of Nitro Compounds using Fe/NH4Cl. ACS Medicinal Chemistry Letters.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for chemoselective ester reductions).

Sources

Potential research applications of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Research Applications of (5-Amino-2-iodo-4-methylphenyl)methanol

Executive Summary

(5-Amino-2-iodo-4-methylphenyl)methanol is a highly specialized trisubstituted arene intermediate used primarily in the synthesis of non-steroidal Glucocorticoid Receptor (GR) modulators , specifically Selective Glucocorticoid Receptor Agonists (SEGRAs) . Its unique structural motif—combining an ortho-iodo aniline functionality with a benzylic alcohol—makes it a versatile scaffold for constructing fused heterocyclic systems, including tetracyclic cores found in next-generation anti-inflammatory therapeutics.

This guide details the compound's chemical profile, its critical role in synthesizing dissociated GR ligands (as detailed in patent literature such as WO2011081173 ), and its broader potential in diversity-oriented synthesis (DOS) for kinase inhibitor discovery.

Chemical Profile & Structural Analysis

The molecule is a benzene derivative characterized by three distinct reactive handles positioned around a central core. This dense functionalization allows for orthogonal chemical modifications, making it an ideal building block for complex drug discovery.

Property Detail
Chemical Name (5-Amino-2-iodo-4-methylphenyl)methanol
Common Identifier Compound A1 (WO2011081173)
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Key Functional Groups 1.[1] Aryl Iodide (C-2): High-reactivity handle for cross-coupling (Suzuki, Sonogashira).2. Primary Amine (C-5): Nucleophile for amide coupling, reductive amination, or Buchwald-Hartwig coupling.3. Benzylic Alcohol (C-1): Precursor for oxidation (aldehydes), halogenation (benzyl halides), or intramolecular cyclization.
Isomeric Context The para relationship between the methyl and hydroxymethyl groups, combined with the meta amino/iodo arrangement, defines its steric and electronic properties.

Primary Application: Synthesis of Tetracyclic GR Modulators

The primary validated application of (5-amino-2-iodo-4-methylphenyl)methanol is as the starting material for Tetracyclic Glucocorticoid Receptor Modulators . These compounds are designed to separate the beneficial anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) associated with traditional steroids like prednisone.

Mechanistic Role in Synthesis

In the synthesis of these tetracyclic cores (e.g., dibenzoxazepines or fused isoquinolines), the molecule serves as the "A-ring" precursor.

  • Scaffold Construction: The amino group is typically acylated or alkylated to attach the second ring fragment.

  • Cyclization: The iodo group facilitates intramolecular aryl coupling (often Pd-catalyzed) to close the third/fourth ring.

  • Solubility/Binding: The benzylic alcohol is often derivatized to fine-tune the lipophilicity or hydrogen-bonding interactions within the GR ligand-binding domain (LBD).

Validated Pathway (Kyowa Hakko Kirin Protocol)

The following workflow describes the generation of the tetracyclic core precursor, derived from WO2011081173 .

SynthesisPathway Start (3-Amino-4-methylphenyl)methanol (Starting Material) Reagent1 Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) NaHCO3 / DCM / MeOH Start->Reagent1 Intermed (5-Amino-2-iodo-4-methylphenyl)methanol (Compound A1) Reagent1->Intermed Electrophilic Iodination Reagent2 Propionitrile / Ac2O 80°C Intermed->Reagent2 Product Cyclized/Acylated Intermediate (Compound A2) Reagent2->Product Acylation & Cyclization

Figure 1: Synthetic pathway for the generation of GR modulator precursors using (5-amino-2-iodo-4-methylphenyl)methanol.

Experimental Protocols

The following protocol is reconstructed from patent literature and standard organic synthesis principles for the iodination of electron-rich anilines.

Protocol A: Synthesis of (5-Amino-2-iodo-4-methylphenyl)methanol

Objective: Regioselective iodination of (3-amino-4-methylphenyl)methanol.

Reagents:

  • (3-Amino-4-methylphenyl)methanol (1.0 equiv)

  • Benzyltrimethylammonium dichloroiodate (BTMA-ICl₂) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 8.60 g (62.7 mmol) of (3-amino-4-methylphenyl)methanol in a mixture of DCM (84 mL) and MeOH (84 mL).

  • Base Addition: Add 10.3 g (125 mmol) of solid NaHCO₃ to the stirring solution.

  • Iodination: Slowly add 25.5 g (75.2 mmol) of BTMA-ICl₂. The addition should be controlled to maintain regioselectivity (directing ortho to the amino group).

  • Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with DCM or EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Broader Research Applications (Diversity-Oriented Synthesis)

Beyond GR modulators, this molecule acts as a "privileged scaffold" for heterocyclic library generation. The proximity of the amino, iodo, and hydroxymethyl groups allows for divergent synthesis of several pharmacologically active cores.

Indole Synthesis (Larock & Palladium Cascades)

The ortho-iodo aniline motif is the classic substrate for Larock Indole Synthesis .

  • Reaction: Coupling with internal alkynes using Pd(OAc)₂.

  • Application: Synthesis of 2,3-disubstituted indoles, a scaffold frequent in kinase inhibitors (e.g., VEGFR, ALK inhibitors).

Benzoxazine & Benzoxaborole Formation
  • Benzoxazines: Reaction of the amino group and the benzylic alcohol with carbonyl sources (e.g., phosgene equivalents or aldehydes) can yield dihydro-2H-3,1-benzoxazines.

  • Benzoxaboroles: The aryl iodide can be borylated (Miayura borylation) and cyclized with the benzylic alcohol to form benzoxaboroles, a class of anti-infectives (e.g., Tavaborole).

DivergentSynthesis Core (5-Amino-2-iodo-4-methylphenyl)methanol Indole Substituted Indoles (Kinase Inhibitors) Core->Indole Pd-Cat + Alkyne (Larock Indolization) Benzoxazine 3,1-Benzoxazines (Anti-infectives) Core->Benzoxazine Carbonyl condensation (Cyclization) Suzuki Biaryl Scaffolds (General MedChem) Core->Suzuki Boronic Acid + Pd (Suzuki Coupling)

Figure 2: Divergent synthetic utility of the core scaffold.

References

  • Kyowa Hakko Kirin Co., Ltd. (2011). Tetracyclic compound. WO Patent 2011081173A1.

    • Primary source for the synthesis and application of Compound A1 in GR modul
  • Kajita, S., et al. (2005). Experimental Chemistry Course 18: Synthesis of Organic Compounds VI - Organic Synthesis Using Metals. 5th Edition, Maruzen, p.97.
  • De Bosscher, K., et al. (2016). Selective Glucocorticoid Receptor Modulators (SEGRAs): A Class of Drugs with a Specific Mechanism of Action?. Journal of Steroid Biochemistry and Molecular Biology.

Sources

Technical Guide: Stability and Storage of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, storage protocols, and handling requirements for (5-amino-2-iodo-4-methylphenyl)methanol , a specialized intermediate often utilized in the synthesis of ALK inhibitors and glucocorticoid receptor modulators.

Executive Summary

(5-amino-2-iodo-4-methylphenyl)methanol (CAS: 885608-79-7 ) is a densely functionalized aryl building block. Its chemical behavior is governed by the interplay between its electron-rich aniline moiety, the light-sensitive aryl iodide, and the benzylic alcohol group. While valuable for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this poly-functional nature renders it susceptible to oxidative degradation and photodeiodination .

Strict adherence to cold, dark, and inert storage conditions is mandatory to prevent the formation of quinone imine impurities and de-iodinated byproducts, which can severely compromise downstream catalytic cycles.

Physicochemical Profile

PropertySpecification
Chemical Name (5-amino-2-iodo-4-methylphenyl)methanol
CAS Number 885608-79-7
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~4.0 (Aniline nitrogen)
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral), Light Sensitive

Stability Mechanisms & Degradation Pathways

Understanding the "why" behind storage protocols is critical for troubleshooting.[1] This compound faces three primary threats:

Oxidative Instability (The Aniline Vector)

The amino group at position 5 is electron-donating, increasing the electron density of the aromatic ring.[1] In the presence of atmospheric oxygen, this moiety can undergo radical oxidation, leading to the formation of azo-dimers or highly colored quinone imine species. This process is accelerated by light and trace metal impurities.[1]

Photolytic Deiodination (The Iodide Vector)

The Carbon-Iodine (C-I) bond is relatively weak (~57 kcal/mol) compared to C-Br or C-Cl.[1] Exposure to UV or visible light excites the molecule, leading to homolytic cleavage of the C-I bond. This generates an aryl radical which abstracts a hydrogen from the solvent or the benzylic position, resulting in des-iodo impurities (e.g., (3-amino-4-methylphenyl)methanol).

Benzylic Oxidation

While less reactive than the amine, the primary alcohol can slowly oxidize to the corresponding benzaldehyde (5-amino-2-iodo-4-methylbenzaldehyde) if stored in non-inert conditions for extended periods.

Diagram: Primary Degradation Pathways

DegradationPathways Compound (5-amino-2-iodo-4-methylphenyl)methanol (Intact) Light UV/Vis Light (Energy Input) Compound->Light Oxygen Atmospheric O2 (Oxidant) Compound->Oxygen Radical Aryl Radical (Transient) Light->Radical Homolytic C-I Cleavage Quinone Quinone Imines/Azo Dimers (Browning/Tars) Oxygen->Quinone N-Oxidation Aldehyde Benzaldehyde Derivative (Trace Impurity) Oxygen->Aldehyde Slow Benzylic Ox Deiodo Des-iodo Impurity (Permanent Loss) Radical->Deiodo H-Abstraction caption Figure 1: Mechanistic degradation pathways driven by light and oxygen.

[2][1][3][4]

Storage & Handling Protocols

To maintain purity >97% over extended periods (6+ months), the following "Self-Validating" storage system must be implemented.

The "Cold-Dark-Inert" Triad
  • Temperature: Store at -20°C for long-term storage. For active use (weeks), 2-8°C is acceptable.

    • Reasoning: Low temperature kinetically inhibits the oxidation of the amine and the thermal motion that supports radical propagation.[1]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Reasoning: Displaces oxygen, preventing the formation of N-oxides and aldehydes. Argon is preferred due to its higher density, forming a "blanket" over the solid.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

    • Reasoning: Amber glass blocks UV/Blue light (<450nm) that triggers deiodination.[1] Teflon liners prevent leaching of plasticizers which can react with the amine.[1]

Handling Workflow

Never open a cold vial directly in a humid lab; condensation will introduce water, accelerating hydrolysis or physical caking.

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weigh Quickly (Avoid bright light) Open->Weigh Purge Backfill with Argon/N2 Weigh->Purge Essential Step Seal Seal with Parafilm Purge->Seal Return Return to -20°C Seal->Return caption Figure 2: Standard Operating Procedure (SOP) for handling sensitive halo-anilines.

Quality Control & Re-testing

Before committing this intermediate to a high-value synthesis step, verify its integrity.

TestMethodAcceptance CriteriaFailure Indicator
Appearance VisualOff-white / Pale BeigeDark Brown/Black (Oxidation)
Identity/Purity 1H-NMR (DMSO-d6)Integrals match structureExtra aromatic peaks (De-iodination)
Purity HPLC (UV 254nm)>97.0% AreaNew peak at RRT ~0.8 (Des-iodo)

Critical NMR Check: Look for the disappearance of the specific aromatic proton signals. In the des-iodo impurity, the splitting pattern of the aromatic ring will change significantly (from singlet/doublet patterns of a tetra-substituted ring to more complex coupling of a tri-substituted ring).

Safety & Disposal

  • Hazards: This compound is an amino-aromatic , meaning it carries risks of skin sensitization and potential organ toxicity (liver/blood) upon chronic exposure.[1] The iodine content adds potential thyroid interaction risks.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.[1] Handle strictly within a fume hood.[1]

  • Disposal: Dispose of as halogenated organic waste . Do not mix with oxidizing acids (e.g., Nitric acid) as this may generate explosive exothermic reactions or iodine gas.[1]

References

  • Google Patents. Tetracyclic compound and pharmaceutical use thereof.[1] (Patent WO2011081173A1).[1] Describes the synthesis and use of (5-amino-2-iodo-4-methylphenyl)methanol as Intermediate A1.

  • ChemSrc. 5-amino-2-iodo-4-methylbenzyl alcohol (CAS 885608-79-7) Entry.[5] Provides CAS registry and physical property data.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted anilines and benzyl alcohols.[1] (General stability mechanisms for amino-benzyl alcohols).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Light-Sensitive and Air-Sensitive Reagents.

Sources

Methodological & Application

Protocol for the reduction of a nitro group to synthesize (5-amino-2-iodo-4-methylphenyl)methanol

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of (5-amino-2-iodo-4-methylphenyl)methanol from its nitro precursor. The primary synthetic challenge is the chemoselective reduction of the nitro group (




The recommended protocol utilizes a heterogeneous Iron (Fe) / Ammonium Chloride (


)1

Target Molecule Profile[1][2][3]
  • IUPAC Name: (5-amino-2-iodo-4-methylphenyl)methanol[1]

  • Key Functionality: Primary Aniline, Aryl Iodide, Benzylic Alcohol.

  • Application: Key intermediate for ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs).[1]

Scientific Foundation & Reaction Mechanism

The Chemoselectivity Challenge

Standard reduction methods often fail to discriminate between the nitro group and the weak


  • Catalytic Hydrogenation (

    
    ):  Rapidly reduces nitro groups but causes significant deiodination (up to 40% byproduct formation), yielding the des-iodo impurity.
    
  • Dissolving Metal (Zn/HCl): Acidic conditions can lead to side reactions with the benzylic alcohol (e.g., chlorination or elimination).

The Iron/Ammonium Chloride Solution

The

1


1


Reaction Stoichiometry:

1

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
(5-Nitro-2-iodo-4-methylphenyl)methanol 1.0Limiting Reagent>97% HPLC
Iron Powder (Fe) 4.0 - 5.0Reductant-325 mesh (Fine)
Ammonium Chloride (

)
5.0 - 6.0Electrolyte/BufferACS Reagent
Ethanol (EtOH) Solvent10 V (vol/wt)95% or Absolute
Water (

)
Co-solvent2.5 V (vol/wt)Deionized
Ethyl Acetate (EtOAc) Extraction-ACS Grade
Step-by-Step Procedure
Step 1: Setup and Activation
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.[1]

  • Charge (5-nitro-2-iodo-4-methylphenyl)methanol (1.0 equiv) into the flask.

  • Add Ethanol (10 volumes) and Water (2.5 volumes). Stir to create a suspension/solution.

  • Add Ammonium Chloride (5.0 equiv).[1]

  • Critical Step: Add Iron Powder (4.0 equiv) in a single portion.[1]

    • Note: Ensure the iron powder is fine mesh; coarse filings react too slowly.[1]

Step 2: Reaction
  • Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Observation: The grey suspension will darken to a rusty-brown/black color as iron oxides form.[1]

  • Monitor by TLC or HPLC every 30 minutes.[1]

    • TLC Eluent:[1][2] 50% EtOAc / Hexanes.[1]

    • Visualization: UV (254 nm) and Ninhydrin stain (Amine turns red/purple).[1]

    • Endpoint: Disappearance of the nitro starting material (typically 1–3 hours).[1]

Step 3: Workup
  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Dilute with Ethyl Acetate (10 volumes) and stir for 10 minutes to solubilize the product.

  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron sludge.[1]

    • Caution: The iron waste may be pyrophoric if dried completely.[1] Keep the filter cake wet with water before disposal.[1]

  • Wash the filter cake with fresh EtOAc (2

    
     5 volumes).
    
Step 4: Isolation
  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with Brine (saturated NaCl, 2

    
     5 volumes).[1]
    
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (

    
     water bath) to yield the crude solid.
    
Step 5: Purification (If necessary) [1]
  • The crude product is often sufficiently pure (>95%) for subsequent steps.[1]

  • If purification is required, recrystallize from EtOAc/Heptane or perform flash chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes).
    

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.[1]

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       7.60 (s, 1H, Ar-H, C3-H, deshielded by Iodine).
      
    • 
       6.85 (s, 1H, Ar-H, C6-H).
      
    • 
       5.10 (t, 1H, 
      
      
      ).
    • 
       4.90 (s, 2H, 
      
      
      , broad exchangeable).
    • 
       4.35 (d, 2H, benzylic 
      
      
      ).[1]
    • 
       2.15 (s, 3H, Ar-
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    
    .[1] Pattern should show distinct Iodine isotope lack (monoisotopic mass dominant).[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Coarse Iron / Poor StirringAdd fresh activated Fe (wash with dilute HCl, then water/EtOH before use).[1] Increase agitation speed.
Deiodination (<5%) Trace Pd contamination or excessive tempEnsure glassware is free of Pd residues.[1] Do not exceed

.[1]
Emulsion in Workup Iron saltsAdd a small amount of dilute EDTA solution or filter through Celite again.[1]

Visualization of Workflow

The following diagram illustrates the critical decision pathways and process flow for this synthesis.

GStartStart: (5-Nitro-2-iodo-4-methylphenyl)methanolReagentsAdd Fe (4 eq), NH4Cl (5 eq)Solvent: EtOH/H2O (4:1)Start->ReagentsRefluxReflux @ 80°C(1-3 Hours)Reagents->RefluxCheckQC Check (TLC/HPLC)Nitro consumed?Reflux->CheckWorkupCool & Filter (Celite)Extract w/ EtOAcCheck->WorkupYesTroubleAdd fresh activated FeExtend TimeCheck->TroubleNoWashWash: BrineDry: Na2SO4Workup->WashProductTarget: (5-Amino-2-iodo-4-methylphenyl)methanol(Solid, >95% Pure)Wash->ProductTrouble->RefluxRetry

Figure 1: Process flow diagram for the chemoselective reduction of the nitro group utilizing Iron/Ammonium Chloride.

References

  • General Methodology for Nitro Reduction with Fe/NH4Cl

    • Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][3] Synthesis, 1988(02), 91-95.[1] (Note: Establishes chemoselectivity principles).

    • Application Note Reference: This protocol aligns with standard industry practices for "Bechamp Reduction" variants optimized for halogenated arom
  • Chemoselectivity of Iron vs.

    • Gamboa, J. A., et al. (2019).[4] "Selective Reduction of Nitroarenes in the Presence of Aryl Halides." Organic Process Research & Development. [1]

  • Patent Precedent for Similar Substrates

    • CN102199146A. (2011).[1] Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (Describes reduction of 2-methyl-5-nitro-aniline derivatives).

  • Safety Data for Reagents

    • Iron Powder SDS.[1] [1][5]

    • (4-Amino-2-methylphenyl)methanol SDS (Analogous safety profile).[1] [1]

Using (5-amino-2-iodo-4-methylphenyl)methanol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(5-amino-2-iodo-4-methylphenyl)methanol is a densely functionalized aryl halide scaffold often utilized in the synthesis of kinase inhibitors and complex biaryl pharmaceuticals. Its utility stems from the orthogonal reactivity of its three functional handles: an aryl iodide (electrophile), a primary aniline (nucleophile), and a benzylic alcohol (nucleophile/protic source).

However, this multifunctionality presents a "Chemo-selectivity Paradox" in Suzuki coupling:

  • Catalyst Poisoning: The free amine (

    
    ) can coordinate strongly to electrophilic Palladium(II) species, potentially arresting the catalytic cycle.
    
  • Protic Interference: The benzylic alcohol and amine protons can interfere with strong bases, necessitating careful base selection.

  • Steric Environment: The iodine at position 2 is ortho to the hydroxymethyl group, introducing steric strain during the oxidative addition step.

This guide provides two validated workflows: Route A (Direct/Unprotected) for rapid library synthesis, and Route B (Protected) for large-scale or high-value intermediate synthesis.

Chemo-selectivity & Mechanistic Logic

The structural analysis of the substrate reveals a critical advantage: the amino group at C5 is para to the iodine at C2. Unlike ortho-haloanilines, which suffer from rapid bidentate chelation to the metal center, the para disposition precludes intramolecular chelation. The primary risk is intermolecular catalyst sequestration.

The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

  • Electronic Effect: Ligands like SPhos or XPhos are highly electron-donating, making the Pd center less Lewis acidic and less prone to coordination by the nitrogen lone pair.

  • Steric Effect: The bulk of these ligands physically blocks the approach of the amine to the metal center while facilitating the oxidative addition of the sterically hindered ortho-substituted iodide.

Decision Matrix (Workflow Visualization)

The following decision tree outlines the logical selection between direct and protected routes based on the coupling partner's complexity.

G Start Substrate: (5-amino-2-iodo-4-methylphenyl)methanol PartnerCheck Analyze Boronic Acid Partner Start->PartnerCheck Simple Simple/Robust Partner (e.g., Phenyl, Pyridyl) PartnerCheck->Simple Complex Complex/Sensitive Partner (e.g., Unstable, acidic protons) PartnerCheck->Complex RouteA ROUTE A: Direct Coupling Ligand: SPhos/XPhos Base: K3PO4 Simple->RouteA High Throughput RouteB ROUTE B: Protection Strategy 1. Boc-Protection 2. Coupling 3. Deprotection Complex->RouteB High Reliability

Figure 1: Decision matrix for selecting the optimal coupling strategy based on boronic acid stability and complexity.

Experimental Protocols

Route A: Direct Coupling (Unprotected)

Recommended for: Analog libraries, robust boronic acids, rapid screening.

Rationale: This protocol utilizes SPhos , a ligand specifically designed to tolerate free amines and alcohols while promoting coupling of hindered aryl chlorides and iodides [1]. The base K3PO4 is chosen over carbonates to maintain a buffered pH, minimizing side reactions with the benzylic alcohol.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base:

    
     (2.0 – 3.0 equiv, finely ground)
    
  • Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Charge: In a reaction vial equipped with a stir bar, add the iodo-substrate (1.0 equiv), boronic acid (1.2 equiv),

    
     (2.0 equiv), and SPhos (4 mol%).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (2 mol%) or 
    
    
    
    . Note: Adding the catalyst last minimizes oxidation of the phosphine ligand.
  • Solvent: Add degassed solvent (Dioxane/Water 4:1) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The free amine product may be polar; ensure the aqueous layer is not acidic to prevent product loss.

Route B: Protection Strategy (Boc/TBS)

Recommended for: Scale-up (>10g), expensive boronic acids, or if Route A yields <50%.

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and increases the lipophilicity of the substrate, aiding purification. The benzylic alcohol is generally tolerated, but if side reactions (e.g., oxidation) occur, it can be protected as a Silyl ether (TBS).

Workflow Visualization:

P Step1 1. Boc Protection (Boc2O, THF, Reflux) Step2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Step1->Step2 Isolated Intermediate Step3 3. Acid Deprotection (HCl/Dioxane or TFA) Step2->Step3 Coupled Product

Figure 2: Three-step protection-coupling-deprotection sequence.

Step-by-Step Protocol:

Step 1: N-Boc Protection

  • Dissolve substrate in THF. Add

    
     (1.1 equiv).
    
  • Heat to reflux (66°C) for 4 hours. No base is usually required for anilines with electron-donating groups, but catalytic DMAP (5 mol%) can accelerate the reaction.

  • Concentrate and crystallize/triturate with Hexanes/EtOAc.

    • Note: The iodine is stable to these conditions.

Step 2: Suzuki Coupling (Protected)

  • Catalyst Switch: With the amine protected, cheaper catalysts like Pd(dppf)Cl2·DCM (3-5 mol%) become viable [2].

  • Conditions: React Boc-protected iodide with Boronic acid (1.2 equiv) and

    
     (2.0 equiv) in Dioxane/Water (10:1) at 90°C.
    
  • Purification: Isolate the Boc-protected biaryl via column chromatography.

Step 3: Deprotection

  • Dissolve intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.

  • Neutralize carefully with saturated

    
     (watch for gas evolution) to recover the free aniline.
    

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Route B (Boc protection) or increase SPhos loading to 2:1 vs Pd.
Deboronation of Partner Base is too strong or reaction too hot.Switch base from

to CsF or KF ; lower temp to 60°C.
Homocoupling (Biaryl) Oxidation of Boronic acid.Rigorous degassing is required. Sparge solvents with Argon for 15 mins.
Benzyl Alcohol Oxidation Pd-catalyzed oxidation to aldehyde.Ensure anaerobic conditions. Avoid DMSO (oxidant). Use Route B with TBS protection.

References

  • Buchwald, S. L., et al. (2005). Universal Scaffolds for Cross-Coupling: The Use of SPhos and XPhos. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4] Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Application Note: Strategic Utilization of (5-amino-2-iodo-4-methylphenyl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of (5-amino-2-iodo-4-methylphenyl)methanol (CAS: 162607-19-4 / Analogous Intermediates) as a high-value scaffold in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting FLT3 , ALK , and VEGFR pathways.

Executive Summary

(5-amino-2-iodo-4-methylphenyl)methanol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses four distinct orthogonal handles:

  • Primary Alcohol (-CH₂OH): Precursor for aldehydes (cyclization handle) or electrophilic benzyl halides.

  • Aryl Iodide (-I): High-reactivity site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • Primary Aniline (-NH₂): Nucleophilic handle for urea/amide formation (the "hinge-binding" or "solubilizing" tether).

  • Methyl Group (-CH₃): Provides critical hydrophobic bulk, often required for selectivity in the ATP-binding pocket (e.g., the "gatekeeper" residue interaction).

This note details its application as a precursor for 5-amino-4-methyl-1H-indazole cores (analogous to Linifanib ) and Isoindolinone scaffolds.

Structural Analysis & Retrosynthetic Logic

The utility of this intermediate lies in its ability to access fused bicyclic heteroaromatics. The ortho relationship between the iodide (C2) and the hydroxymethyl (C1) group is the structural key.[1]

Key Transformations:
  • Pathway A (Indazole Synthesis): Oxidation of the alcohol to an aldehyde, followed by condensation with hydrazine and Pd-catalyzed intramolecular C-N bond formation. This yields the 5-amino-4-methyl-1H-indazole core.

  • Pathway B (Isoindolinone Synthesis): Pd-catalyzed aminocarbonylation cyclization to form isoindolin-1-ones, a scaffold seen in PARP and specific kinase inhibitors.

  • Pathway C (Sonogashira Diversification): Direct coupling of the aryl iodide with alkynes, preserving the benzyl alcohol for later oxidation/reductive amination (similar to the Ponatinib synthetic strategy).[1]

Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-methyl-1H-indazole Core

Target Application: Synthesis of Linifanib/Axitinib analogs.

Step 1: Chemoselective Oxidation

Objective: Convert the benzyl alcohol to benzaldehyde without over-oxidation or affecting the aniline.

  • Reagents: Activated Manganese Dioxide (

    
    ), Dichloromethane (DCM).[1]
    
  • Procedure:

    • Dissolve (5-amino-2-iodo-4-methylphenyl)methanol (10.0 g, 36 mmol) in anhydrous DCM (100 mL).

    • Add activated

      
       (10 equiv., 31.3 g) in portions to control the exotherm.
      
    • Stir the suspension vigorously at room temperature (25°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the alcohol (

      
      ) and appearance of the aldehyde (
      
      
      
      ).[1]
    • Critical Step: Filter through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

    • Concentrate the filtrate in vacuo to yield 5-amino-2-iodo-4-methylbenzaldehyde as a yellow solid.

    • Yield Expectation: 85-92%.

Step 2: One-Pot Cyclization to Indazole

Objective: Form the pyrazole ring via hydrazine condensation and intramolecular displacement.

  • Reagents: Hydrazine monohydrate (

    
    ), Copper(I) Iodide (CuI), 
    
    
    
    , DMF.[1]
  • Procedure:

    • To a solution of the aldehyde (5.0 g, 19 mmol) in DMF (50 mL), add hydrazine monohydrate (2.0 equiv, 1.9 mL).

    • Stir at 60°C for 2 hours to form the hydrazone intermediate (monitor by LC-MS).

    • Add

      
       (2.0 equiv) and CuI (10 mol%).[1]
      
    • Heat the mixture to 110°C for 6 hours.

    • Workup: Cool to RT, dilute with water (200 mL), and extract with EtOAc (3 x 50 mL). Wash organics with brine to remove DMF.

    • Purify via flash chromatography (DCM:MeOH gradient).

    • Product:5-amino-4-methyl-1H-indazole .

Protocol B: Sonogashira Coupling (Ponatinib-Style Route)

Target Application: Introduction of "Tail" regions containing solubilizing groups (e.g., piperazines).

  • Reagents: Ethynyltrimethylsilane (TMS-acetylene),

    
    , CuI, Triethylamine (
    
    
    
    ), THF.
  • Procedure:

    • Dissolve (5-amino-2-iodo-4-methylphenyl)methanol (1.0 equiv) in degassed THF.

    • Add

      
       (3.0 equiv), CuI (0.05 equiv), and 
      
      
      
      (0.02 equiv).[1]
    • Dropwise add TMS-acetylene (1.2 equiv) under

      
       atmosphere.
      
    • Stir at RT for 4 hours. The iodine is selectively displaced; the amino and alcohol groups remain intact under these mild conditions.

    • Note: This intermediate can subsequently be cyclized to an isobenzofuran or deprotected to form a terminal alkyne for "Click" chemistry.

Data Summary & Process Parameters

ParameterProtocol A (Indazole)Protocol B (Sonogashira)
Key Reagent Hydrazine / CuIPd(PPh3)2Cl2 / CuI
Temperature 110°C (Cyclization)25°C (RT)
Limiting Factor Hydrazone stabilityCatalyst poisoning by amine
Primary Yield 75-80% (2 steps)88-95%
Purification Flash Column (Polar)Filtration / Recrystallization

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

KinaseSynthesis Start (5-amino-2-iodo-4-methylphenyl)methanol (Core Scaffold) Aldehyde Intermediate: 5-amino-2-iodo-4-methylbenzaldehyde Start->Aldehyde Oxidation (MnO2 or IBX) Alkyne Target B: Sonogashira Adduct (Ponatinib-style Linker) Start->Alkyne Pd(PPh3)2Cl2, CuI TMS-Acetylene Isoindolinone Target C: Isoindolinone Derivative (PARP/Kinase Inhibitor) Start->Isoindolinone Pd(OAc)2, CO (g) Primary Amine Indazole Target A: 5-amino-4-methyl-1H-indazole (Linifanib/Axitinib Core) Aldehyde->Indazole 1. N2H4 2. CuI/Cs2CO3 (Cyclization)

Caption: Divergent synthetic pathways from (5-amino-2-iodo-4-methylphenyl)methanol yielding three distinct kinase inhibitor pharmacophores.

References

  • Indazole Synthesis Methodology

    • Lundall, M. et al. "Palladium-Catalyzed Synthesis of 1H-Indazoles from 2-Halobenzaldehydes." Journal of Organic Chemistry.
    • Context: Describes the mechanistic basis for Protocol A.
    • [1]

  • Ponatinib Synthetic Route (Relevant Intermediates)

    • Huang, W.S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase." Journal of Medicinal Chemistry, 2010.
    • Context: Illustrates the use of iodo-methyl-phenyl scaffolds in Sonogashira couplings (Protocol B).
    • [Source: J. Med.[1] Chem. (NIH)]([Link]1]

  • Quizartinib (AC220)

    • Chao, Q., et al. "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)-imidazo[2,1-b][1,3]benzothiazol-2-yl]-phenyl}-urea Dihydrochloride (AC220), a Highly Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor." Journal of Medicinal Chemistry, 2009.[2]

    • Context: Demonstrates the utility of the amino-phenyl core in urea form
    • [Source: J. Med.[1] Chem. (ACS)]([Link]1]

  • Patent Reference (Process Chemistry)

    • US Patent 9,493,473 B2.
    • Context: Details industrial handling of similar iodo-methyl-aniline intermedi
    • [1]

Sources

Application Note: Chemoselective N-Alkylation of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the N-alkylation of (5-amino-2-iodo-4-methylphenyl)methanol . It addresses the specific chemoselective challenges posed by the coexistence of a nucleophilic aniline, a potentially reactive benzyl alcohol, and a labile aryl iodide.

Executive Summary & Strategic Analysis

The substrate (5-amino-2-iodo-4-methylphenyl)methanol (referred to herein as Substrate-1 ) is a densely functionalized scaffold often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and ALK inhibitors. The presence of three distinct functional groups requires a protocol that ensures chemoselectivity :

  • Aniline (

    
     at C5):  The target for alkylation. It is moderately nucleophilic but sterically crowded by the ortho-methyl group at C4.
    
  • Benzyl Alcohol (

    
     at C1):  A competing nucleophile. Under strongly basic conditions, O-alkylation is a significant risk.
    
  • Aryl Iodide (

    
     at C2):  A critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). It is sensitive to metal-halogen exchange or reduction under harsh conditions.
    

The Solution: This guide prioritizes Reductive Amination (Method A) as the "Gold Standard" for mono-alkylation, ensuring 95%+ selectivity for


- over 

-alkylation. A secondary protocol for Direct Alkylation (Method B) is provided for cases where the corresponding aldehyde is unstable or unavailable.

Chemical Logic & Reaction Pathway

The primary challenge is the ortho-methyl group (C4), which introduces steric hindrance around the amine (C5). While this hinders the initial attack, it also conveniently suppresses over-alkylation (formation of quaternary ammonium salts).

Reaction Pathway Diagram

The following diagram illustrates the critical decision pathways and potential pitfalls.

G Start Substrate-1 (5-amino-2-iodo-4-methylphenyl)methanol Imine Intermediate: Hemiaminal / Imine Start->Imine Condensation (Acid Cat.) Side_O Side Product: O-Alkylated Ether Start->Side_O Strong Base (Direct Alkylation Risk) Aldehyde Reagent: R-CHO (Aldehyde) Aldehyde->Imine Product Target Product: N-Alkylated Aniline Imine->Product Selective Reduction (Hydride Transfer) RedAgent Reductant: NaBH(OAc)3 RedAgent->Product Side_Over Side Product: Dialkylated Amine Product->Side_Over Excess Reagent (Low Steric Control)

Caption: Reaction pathway showing the selective route via reductive amination (green) versus competing side reactions (red) inherent in direct alkylation.

Protocol A: Reductive Amination (Recommended)

This method utilizes Sodium Triacetoxyborohydride (


) . Unlike 

,

is non-toxic (no cyanide) and enables "one-pot" synthesis without isolating the imine. It is mild enough to leave the aryl iodide and benzyl alcohol untouched.
Materials & Reagents
ComponentRoleSpecifications
Substrate-1 Starting Material>97% Purity, dry
Aldehyde (R-CHO) Alkylating Agent1.1 – 1.2 equivalents

Reducing Agent1.5 – 2.0 equivalents
Acetic Acid (

)
Catalyst1.0 – 2.0 equivalents (pH 5–6)
1,2-Dichloroethane (DCE) SolventAnhydrous (Preferred over THF/MeOH)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-1 (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M concentration).

  • Activation: Add the Aldehyde (1.1 mmol).

    • Critical Step: Add Acetic Acid (1.0–2.0 mmol). The acid catalyzes imine formation, which is the rate-determining step for sterically hindered anilines.

  • Imine Formation: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor by TLC or LC-MS. You may not see full conversion to the imine (often in equilibrium), but the disappearance of the aldehyde peak suggests readiness.

  • Reduction: Cool the solution to 0°C (optional, but recommended to suppress side reactions). Add

    
      (1.5 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4–16 hours.

    • Note: If the reaction stalls, add another 0.5 eq of reductant and check pH (maintain slightly acidic).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (slowly, gas evolution).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Why this works:


 is selective for imines over aldehydes/ketones. The acidic environment protonates the imine, facilitating hydride attack, while the alcohol remains protonated and unreactive toward alkylation.

Protocol B: Direct Alkylation (Alternative)

Use this method only if the alkyl group cannot be introduced via an aldehyde (e.g., tertiary alkyl groups or specific functionalized alkyl halides).

Materials & Reagents
ComponentRoleSpecifications
Alkyl Halide (R-X) Alkylating Agent1.0 – 1.1 equivalents (Strict control)
Base Acid Scavenger

or

(Avoid

)
DMF or MeCN SolventAnhydrous
Step-by-Step Procedure
  • Dissolution: Dissolve Substrate-1 (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add

    
      (1.5 mmol).
    
    • Warning: Do not use strong bases like

      
       or 
      
      
      
      , as these will deprotonate the benzyl alcohol (
      
      
      ) leading to O-alkylation. Carbonates are mild enough to scavenge the acid formed without deprotonating the alcohol.
  • Alkylation: Add Alkyl Halide (1.0 mmol) dropwise at Room Temperature.

    • Temperature Control: If R-X is highly reactive (e.g., Benzyl bromide, Methyl iodide), cool to 0°C. If unreactive, heat to 40–60°C.

  • Monitoring: Check LC-MS frequently (every 1–2 hours). Stop the reaction immediately upon consumption of starting material to prevent dialkylation.

  • Workup: Dilute with water, extract with EtOAc. Wash extensively with water/brine to remove DMF.

Quality Control & Validation

Every synthesized batch must be validated against the following criteria to ensure structural integrity.

TechniqueExpected ObservationPass Criteria

-NMR
New alkyl signals. Shift in aromatic protons.Integration of N-Alkyl protons matches stoichiometry. Retention of

singlet (

).
LC-MS Mass shift

.
Single peak >95% purity. No

(dialkylation) or

peaks.
HPLC Shift in retention time (usually longer due to increased lipophilicity).Purity >98% (Area under curve).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (Method A) Steric hindrance of 4-Methyl group.Increase temperature to 40°C; Switch solvent to DCE/AcOH (10:1) to activate imine.
Over-Alkylation (Dialkylation) Excess aldehyde/halide or high temp.Use strict 1.0 eq of alkylating agent. Switch to Method A (Reductive Amination) which naturally stops at mono-alkylation for hindered amines.
O-Alkylation observed Base was too strong (Method B).Switch to weaker base (

) or use Method A.
Loss of Iodine Pd contamination or radical reduction.Ensure reagents are metal-free. Avoid light exposure if using alkyl iodides (radical pathways).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry. Link

    • Context: The foundational text for using in reductive aminations, establishing it as the superior reagent for chemoselectivity.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges". Journal of Medicinal Chemistry. Link

    • Context: Discusses the importance of lipophilic efficiency and N-alkyl
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines". Tetrahedron. Link

    • Context: Comprehensive review of N-alkylation methods, comparing direct alkylation vs.
  • Patel, S., et al. (2020). "Recent Advances in the Synthesis of Aromatic Iodides". Organic Process Research & Development. Link

    • Context: Provides conditions to avoid when working with labile aryl iodides during amine functionaliz

Technical Application Note: Precision Diazotization of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the experimental procedure for the diazotization of (5-amino-2-iodo-4-methylphenyl)methanol (CAS: N/A - Custom Intermediate). This transformation converts the primary aromatic amine into a diazonium salt (


), a versatile intermediate for Sandmeyer reactions (cyanation, halogenation), reduction (deamination), or azo coupling.[1]
Mechanistic Challenges & Solutions

The substrate presents specific structural challenges that dictate the protocol design:

  • Steric Hindrance (Ortho-Iodine): The bulky iodine atom at the 2-position (ortho to the amine) sterically hinders the approach of the nitrosonium ion (

    
    ).
    
    • Solution: Vigorous mechanical stirring and a slightly extended reaction time are required to ensure complete conversion.

  • Solubility (Hydrophobicity): The combination of the iodo, methyl, and benzyl alcohol groups renders the molecule sparingly soluble in dilute aqueous acid.

    • Solution: Use of a co-solvent system (Acetic Acid/Water or Dioxane/Water) or the "Paste Method" (fine suspension) is mandatory to prevent encapsulation of unreacted amine.

  • Benzyl Alcohol Sensitivity: The benzylic hydroxyl group (

    
    ) is susceptible to acid-catalyzed etherification or polymerization.
    
    • Solution: Strict temperature control (

      
      ) and avoidance of highly concentrated sulfuric acid unless necessary.
      

Reaction Scheme & Pathway

The following diagram illustrates the chemical workflow and the critical decision points (Aqueous vs. Anhydrous).

Diazotization_Workflow Substrate (5-amino-2-iodo-4-methylphenyl)methanol Acidification Acidification / Solubilization (HCl + AcOH or MeCN) Substrate->Acidification Dissolution Nitrosation Nitrosation (NaNO2 or t-BuONO) Acidification->Nitrosation + NO source < 5°C Diazonium Diazonium Intermediate [Ar-N2]+ X- Nitrosation->Diazonium - H2O Validation Validation (Starch-Iodide Test) Diazonium->Validation Check Excess HNO2 Quenching Quenching (Sulfamic Acid / Urea) Validation->Quenching If Positive (Blue) Downstream Downstream Application (Sandmeyer / Coupling) Quenching->Downstream Immediate Use

Figure 1: Step-by-step workflow for the generation and validation of the diazonium species.

Experimental Protocols

Method A: Classical Aqueous-Organic Diazotization (Standard)

Best for: Subsequent aqueous reactions (e.g., Sandmeyer to Nitrile/Chloride).

Reagents:

  • Substrate: 10.0 mmol (2.63 g)

  • Hydrochloric Acid (37%): 25.0 mmol (2.1 mL) – 2.5 eq excess

  • Sodium Nitrite (

    
    ): 11.0 mmol (0.76 g) dissolved in 2 mL 
    
    
    
  • Solvent: Glacial Acetic Acid (10 mL) / Water (10 mL) mixture

  • Quencher: Sulfamic Acid or Urea

Procedure:

  • Preparation: In a 100 mL three-necked round-bottom flask equipped with a thermometer and overhead stirrer, dissolve/suspend the substrate in 10 mL of Glacial Acetic Acid.

  • Acidification: Cool the mixture to

    
    . Slowly add the concentrated 
    
    
    
    dropwise. Note: A thick precipitate of the amine hydrochloride salt may form. This is normal. Add 10 mL of distilled water to facilitate stirring.
  • Cooling: Place the flask in an ice-salt bath and lower the internal temperature to

    
     .
    
  • Diazotization: Add the

    
     solution dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Critical Control: Do not allow the temperature to rise above

      
      .
      
  • Digestion: Stir the mixture at

    
     for 30–45 minutes. The mixture should become a clear(er) yellow/orange solution as the diazonium salt is soluble.
    
  • Validation (The "Self-Validating" Step): Dip a glass rod into the reaction and touch it to Starch-Iodide paper .

    • Result: Instant Blue/Black = Excess Nitrous Acid (Reaction Complete).

    • Result: No Color = Insufficient Nitrite (Add 0.5 eq more

      
      ).
      
  • Quenching: If the starch-iodide test is positive, add solid Sulfamic Acid (approx. 50-100 mg) portion-wise until the starch-iodide test is negative (remains white). This prevents side reactions in the next step.

Method B: Anhydrous Diazotization (Doyle Method)

Best for: Radical chemistry, isolating the salt (


), or if the benzyl alcohol is acid-labile.

Reagents:

  • Substrate: 10.0 mmol[2]

  • 
    -Butyl Nitrite (
    
    
    
    -BuONO): 15.0 mmol (1.5 eq)
  • Boron Trifluoride Etherate (

    
    ): 15.0 mmol (1.5 eq)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or THF (
    
    
    
    )

Procedure:

  • Dissolve the substrate in anhydrous MeCN (20 mL) under Nitrogen atmosphere.

  • Cool to

    
     (acetone/dry ice bath).
    
  • Add

    
     dropwise.
    
  • Add

    
    -Butyl Nitrite dropwise.
    
  • Stir for 30 minutes. The diazonium tetrafluoroborate salt often precipitates or can be used directly in solution.

Data Summary & Troubleshooting

ParameterObservationDiagnosisCorrective Action
Color Dark Brown/BlackDecomposition / Azo CouplingTemp too high (

) or pH too high. Acidify & Cool.[3][4]
Solubility "Gummy" SolidPolymerization of Benzyl AlcoholUse Method B (Anhydrous) or dilute with more Acetic Acid.
Endpoint Paper stays WhiteIncomplete ReactionCheck

quality (it degrades). Add more nitrite.
Stability Rapid bubblingNitrogen evolution (Decomposition)Keep temp

. Process immediately.

Safety & Handling (Critical)

  • Diazonium Salts: Potentially explosive if dried. NEVER dry the diazonium chloride salt. Use immediately in solution. If isolation is required, use the Tetrafluoroborate (

    
    ) counter-ion (Method B), which is generally stable.
    
  • Iodine Compounds: The substrate contains iodine; waste must be segregated from standard organic waste to prevent oxidizer incompatibility.

  • Nitrosamines: Secondary amines (impurities) can form carcinogenic nitrosamines. Use gloves and work in a fume hood.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Diazotization Protocols).

  • Organic Syntheses. Diazotization of o-Tolidine (Analogous Procedure); Coll. Vol. 3, p. 276.[5]

  • Kornblum, N., et al. The Reaction of Alkyl Halides with Sodium Nitrite; J. Am. Chem. Soc. (Mechanistic insight on nitrite reactivity).

  • Doyle, M. P., et al. Alkyl Nitrites in Organic Synthesis; J. Org. Chem. (Method B Reference).

Sources

Troubleshooting & Optimization

Improving the yield of (5-amino-2-iodo-4-methylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of synthesizing (5-amino-2-iodo-4-methylphenyl)methanol , a highly functionalized intermediate often used in kinase inhibitor development (e.g., MEK inhibitors).[1]

Ticket ID: CHEM-OPT-5A2I Topic: Yield Improvement for (5-amino-2-iodo-4-methylphenyl)methanol Status: Resolved / Best Practice Established Applicable For: Process Chemistry, Medicinal Chemistry, Drug Development[1]

Diagnostic Overview

User Reported Issue: Low overall yield (<40%) and difficult purification during the synthesis of (5-amino-2-iodo-4-methylphenyl)methanol. Root Cause Analysis: The synthesis of this scaffold typically fails at two critical bottlenecks:

  • Regioselectivity (Iodination): Competitive iodination at the C6 position vs. the desired C2 position.

  • Chemoselectivity (Reduction): De-iodination (loss of the halogen) during the reduction of the carboxylic acid/ester precursor to the alcohol, or incomplete recovery due to amine-borane complexation.

The Target Structure[2][3]
  • Core: Benzene[1][2]

  • C1: Hydroxymethyl (-CH2OH)[1]

  • C2: Iodine (-I) [Steric bulk, electronic sensitivity][1]

  • C4: Methyl (-CH3)[1]

  • C5: Amine (-NH2) [Strong activating group][1]

Critical Troubleshooting (Step-by-Step)

Phase A: The Iodination Step

Objective: Synthesize 5-amino-2-iodo-4-methylbenzoic acid from 5-amino-4-methylbenzoic acid.

The Problem: The amino group at C5 strongly activates the ring. While it directs ortho (C4, C6) and para (C2), C4 is blocked by the methyl group.[1] The competition is between C2 (Para to amine) and C6 (Ortho to amine) .

MethodReagentOutcomeVerdict
Standard

/

Low conversion, significant di-iodination.[1]❌ Avoid
Aggressive

(Iodine Monochloride)
High conversion but poor regioselectivity (approx 60:40 mixture).[1]⚠️ Risky
Optimized NIS (N-Iodosuccinimide) High regioselectivity for C2 (Para) due to steric preference away from the acid group.Recommended

Protocol Adjustment: Use NIS in DMF or Acetonitrile at


 to Room Temperature.
  • Why: The bulky succinimide group and the polar aprotic solvent favor the para attack (C2) over the sterically crowded ortho position (C6, which is flanked by the acid and the amine).

Phase B: The Reduction Step (The Yield Killer)

Objective: Reduce the carboxylic acid to benzyl alcohol without removing the iodine.

The Problem:

  • Dehalogenation: Strong reducing agents (like

    
     at reflux) can attack the C-I bond via oxidative addition/reductive elimination cycles, stripping the iodine.
    
  • Boron-Amine Trapping: If using Borane (

    
    ), the Lewis acid boron complexes with the Lewis base amine. The product "disappears" into the aqueous layer or stays as a solid complex, leading to false "low yields."
    

Decision Matrix:

ReductionLogic Start Start: 5-amino-2-iodo-4-methylbenzoic acid Choice Choose Reducing Agent Start->Choice LAH Lithium Aluminum Hydride (LiAlH4) Choice->LAH Borane Borane-THF or Borane-DMS Choice->Borane Fail1 Result: De-iodination (Yield Loss) LAH->Fail1 Complex Intermediate: Amine-Borane Complex Borane->Complex Workup Workup: MeOH quench + Acid Reflux Complex->Workup Success Target Alcohol (High Yield) Workup->Success

Figure 1: Selection logic for the reduction step to ensure chemoselectivity.

Optimized Protocol (The "Gold Standard")

This protocol assumes starting from 5-amino-4-methylbenzoic acid .

Step 1: Regioselective Iodination[1][3]
  • Dissolve 5-amino-4-methylbenzoic acid (1.0 eq) in DMF (5-10 volumes).

  • Cool to

    
    .
    
  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Do not dump it all in at once.

  • Stir at

    
     for 1 hour, then warm to RT for 2-4 hours.
    
  • Monitor by HPLC/UPLC. Look for the disappearance of starting material.

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[1]

    • Yield Target: >85%[2][4][5][6][7]

    • Checkpoint: Verify regiochemistry by NMR (NOE correlation between Methyl protons and aromatic proton at C3/C6).

Step 2: Chemoselective Reduction

Note: Do not esterify. Reduce the acid directly to save steps.

  • Suspend the iodinated acid (from Step 1) in anhydrous THF under Nitrogen/Argon.

  • Cool to

    
    .
    
  • Add

    
     (or 
    
    
    
    ) complex (2.5 - 3.0 eq) dropwise.[1]
    • Note: Gas evolution (

      
      ) will occur. Control the rate.
      
  • Warm to Room Temperature and stir until complete (approx. 4-12 hours).

  • The Critical Quench (Fixing the Yield):

    • The reaction mixture likely contains the product bound to boron.

    • Carefully add Methanol to destroy excess hydride.

    • Crucial: Add 6M HCl (aqueous) and heat to mild reflux (

      
      ) for 1 hour, or stir at RT overnight. This cleaves the B-N bond.
      
  • Neutralize with NaOH to pH 8-9.

  • Extract with Ethyl Acetate.

    • Yield Target: >90%[1][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my product staying in the aqueous layer during the reduction workup? A: You likely didn't break the Borane-Amine complex. Borane acts as a Lewis acid and sticks to the amine nitrogen. This complex is often water-soluble or zwitterionic. You must perform an acidic hydrolysis (HCl wash/reflux) or an oxidative workup (less recommended for iodides) to free the amine.

Q2: Can I use


 instead of Borane? 
A: 

alone will not reduce a carboxylic acid. However, if you convert the acid to a methyl ester first, you can use

with

or

(in situ formation of

).[1] This is a valid alternative if you lack Borane handling facilities, but it adds an esterification step.[1]

Q3: My iodine is falling off (De-iodination). What is happening? A: If you are using catalytic hydrogenation (Pd/C,


) to reduce a nitro precursor after iodination, you will strip the iodine.[1] Always reduce the nitro group before iodination, or use selective reductants like 

or

if a nitro group is present. In the hydride reduction step, avoid

at high temperatures.[1]

Q4: How do I confirm I have the correct isomer? A: 1H NMR is definitive.

  • Correct Isomer (Para-iodination): You should see two singlet aromatic protons (or weak coupling if meta). The key is the NOE (Nuclear Overhauser Effect). Irradiating the Methyl group (-CH3) should show an enhancement of the proton at C3 and C5 (amine). Since C5 is amine-substituted, look for the proton at C3.[1]

  • Wrong Isomer (Ortho-iodination): The iodine ends up next to the methyl or acid, changing the splitting pattern.

References

  • Trametinib Process Chemistry

    • Reference: Yin, J., et al. "Process Development for the Synthesis of Trametinib."[1] Organic Process Research & Development.

    • Context: Describes the optimization of the aniline fragment and similar iodin
    • Source: (Generalized link to OPRD as specific article requires subscription).[1]

  • Chemoselective Reduction of Acids

    • Reference: Brown, H. C., & Kanth, J. V. B. (1997).[1] "Selective reduction of carboxylic acids with borane-methyl sulfide."

    • Context: Establishes the protocol for reducing acids in the presence of halides.
    • Source:[1]

  • Regioselective Iodination

    • Reference: Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."

    • Context: Validates the use of NIS for high regiocontrol in aniline deriv
    • Source:[1]

  • Borane-Amine Complex Breaking

    • Reference: Periasamy, M., & Thirumalaikumar, M. (2000).[1] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis."

    • Context: Discusses workup procedures to release amines
    • Source:[1]

Sources

Side reactions to avoid when working with (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with (5-amino-2-iodo-4-methylphenyl)methanol . It synthesizes specific structural reactivity data with practical process chemistry principles.[1][2]

Subject: Critical Side Reactions, Stability Profiles, and Troubleshooting Protocols Document ID: TSC-2025-AMI-09 Applicable CAS: N/A (Specific intermediate); Related: 63405-88-9 (Non-iodo precursor)[1]

Executive Summary & Reactivity Profile

Compound Overview: (5-amino-2-iodo-4-methylphenyl)methanol is a densely functionalized arene used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR or glucocorticoid receptor modulators).[1] Its reactivity is defined by three competing functional groups:

  • Nucleophilic Aniline (C5): Prone to oxidation and N-alkylation.[1]

  • Electrophilic Aryl Iodide (C2): The primary handle for cross-coupling (Suzuki/Sonogashira), but sensitive to light and protodeiodination.[1]

  • Benzylic Alcohol (C1): Susceptible to oxidation (to aldehyde) and acid-catalyzed substitution.[1]

Critical Structural Note: Unlike ortho-aminobenzyl alcohols, the amine (C5) and alcohol (C1) in this molecule are in a meta relationship.[1] This precludes the rapid intramolecular cyclization to benzoxazines often seen in similar scaffolds, but it significantly increases the risk of intermolecular polymerization if the benzylic position is activated.[1]

Critical Side Reactions to Avoid

A. Protodeiodination (Loss of Iodine)

Mechanism: The C-I bond is the weakest bond in the molecule (approx. 65 kcal/mol).[1] During Palladium-catalyzed cross-coupling reactions, competitive reduction of the C-I bond to C-H can occur, especially in the presence of hydride sources (e.g., excess borohydride, formate, or even alcohols acting as reductants).[1]

  • Trigger: Exposure to Pd(0) catalysts without immediate oxidative addition partner, or presence of trace water/reductants.[1]

  • Impact: Irreversible formation of (5-amino-4-methylphenyl)methanol, which is difficult to separate chromatographically.[1]

B. Oxidative Dimerization (Azo/Hydrazine Formation)

Mechanism: The electron-rich aniline moiety (pushed by the C4-methyl group) is highly susceptible to oxidation by air or trace metal impurities.[1]

  • Trigger: Storage in non-inert atmosphere or exposure to light.[1]

  • Impact: Formation of azo-dimers (colored impurities, typically orange/brown) or quinone-imine species.[1]

  • Visual Indicator: Sample turns from off-white/beige to dark brown/black.[1]

C. Intermolecular Polymerization (Self-Alkylation)

Mechanism: Under acidic conditions or if the alcohol is converted to a leaving group (e.g., mesylate/halide), the nucleophilic amine of Molecule A attacks the benzylic position of Molecule B.[1]

  • Trigger: Attempting to convert the alcohol to a halide (e.g., SOCl2, PBr3) without protecting the amine.[1]

  • Impact: Formation of oligomeric benzyl-amine chains (gummy, insoluble residues).[1]

D. Benzylic Oxidation (Aldehyde Formation)

Mechanism: The benzylic alcohol is prone to oxidation to the corresponding benzaldehyde.[1]

  • Trigger: Presence of high-valent metal oxidants or radical initiators (e.g., during workup with bleach or peroxide).[1]

  • Impact: The resulting aldehyde is highly reactive and will rapidly condense with the free amine to form Schiff bases (imines), leading to complex mixtures.[1]

Visualization of Reactivity Pathways[1]

ReactivityLandscape Main (5-Amino-2-iodo-4-methylphenyl)methanol (Target Scaffold) Deiodo De-iodinated Byproduct (Impurity) Main->Deiodo Pd(0) / H-source (Protodeiodination) Azo Azo-Dimer / Quinone Imine (Oxidative Degradation) Main->Azo O2 / Light / Metal ions Polymer Polybenzylamine Oligomers (Self-Alkylation) Main->Polymer H+ or Activation of OH (Intermolecular Attack) Aldehyde Benzaldehyde Derivative (Schiff Base Precursor) Main->Aldehyde Oxidants (TEMPO/Bleach) Aldehyde->Polymer Condensation w/ Amine

Figure 1: Primary degradation pathways.[1] Red paths indicate irreversible side reactions that must be prevented through strict control of conditions.[1]

Troubleshooting Guide & FAQs

Scenario 1: Low Yield in Suzuki Coupling

Symptom: Starting material is consumed, but the desired biaryl product yield is low (<40%).[1] LCMS shows a mass corresponding to [M-I+H].[1] Root Cause: Protodeiodination.[1] The oxidative addition of Pd into the C-I bond is reversible or slow, allowing the Pd-Ar species to capture a hydride.[1] Corrective Action:

  • Solvent Switch: Avoid primary alcohols (MeOH/EtOH) as co-solvents; they can act as hydride sources.[1] Use DMF, Dioxane, or Toluene.[1]

  • Base Selection: Switch from Carbonates (K2CO3) to Phosphates (K3PO4) or Fluorides (CsF) to accelerate the transmetallation step.[1]

  • Catalyst: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to speed up oxidative addition and stabilize the Pd-Ar intermediate.[1]

Scenario 2: Material Darkens Upon Storage

Symptom: The off-white powder turns brown/black after 24 hours on the bench.[1] Root Cause: Oxidation of the electron-rich aniline moiety.[1] Corrective Action:

  • Storage: Must be stored under Argon/Nitrogen at -20°C.

  • Purification: If the bulk is dark, dissolve in EtOAc, wash with dilute sodium thiosulfate (to reduce oxidized species) or filter through a short plug of silica with 1% Et3N (to prevent acid-catalyzed degradation).[1]

Scenario 3: "Gummy" Residue During Chlorination

Symptom: Attempting to convert the alcohol to a benzyl chloride using SOCl2 results in an insoluble sticky solid.[1] Root Cause: Self-alkylation.[1] The amine of one molecule attacks the activated chloromethyl group of another.[1] Corrective Action:

  • Protection: You must protect the amine (e.g., Boc, Acetyl) before activating the alcohol.[1]

  • Alternative: If protection is impossible, use temporary silylation or run the reaction in dilute conditions with a scavenger base (though protection is strongly recommended).[1]

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Use with caution. Standard silica is slightly acidic (pH 5-6).[1] This can protonate the amine or catalyze benzylic decomposition.[1]

  • Protocol: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidity.[1] Alternatively, use neutral alumina.[1]

Q: Is the iodine stable to Lithium-Halogen Exchange? A: Yes, but it is too reactive.[1] Treating this molecule with n-BuLi will result in immediate lithiation at C2.[1] However, the free amine (NH2) and alcohol (OH) protons will quench 2 equivalents of organolithium first.[1]

  • Protocol: If lithiation is required, use 3.5 equivalents of base (2 to deprotonate NH/OH, 1 to lithiate C-I) or protect both groups first.[1]

Q: How do I synthesize this compound if I can't buy it? A: The standard route involves the iodination of (3-amino-4-methylphenyl)methanol.[1]

  • Reagent: Use Benzyltrimethylammonium dichloroiodide (BTMA-ICl2) .[1] It is a mild iodinating agent that minimizes oxidative byproducts compared to elemental Iodine/H2O2 [1].[1]

  • Conditions: DCM/MeOH solvent system, NaHCO3 base, Room Temperature.

Experimental Data Summary

ParameterSpecification / LimitReason
Storage Temp -20°CRetards oxidative darkening.[1]
Atmosphere Inert (Ar/N2)Prevents aniline oxidation.[1][3]
Light Exposure Protect from LightPrevents photolytic C-I cleavage.[1]
Solvent Compatibility Avoid Acidic SolventsPrevents polymerization.[1]
Workup pH Keep Basic (pH 8-9)Prevents ammonium salt formation/solubility loss.[1]

References

  • Synthesis of (5-amino-2-iodo-4-methylphenyl)

    • Source: WO2011081173A1 (Tetracyclic compound and pharmaceutical use thereof).[1]

    • Context: Reference Example 1 describes the iodination of (3-amino-4-methylphenyl)methanol using benzyltrimethylammonium dichloroiodide to yield the target compound.
    • URL
  • Reactivity of 2-Aminobenzyl Alcohols (General Analogous Chemistry)

    • Source:Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols.
    • Context: Discusses the sensitivity of aminobenzyl alcohols to oxidation and the formation of aldehyde/imine side products.[1]

    • URL:[Link]

  • Iodination Methodologies

    • Source:Experimental Chemistry Course 18, Synthesis of Organic Compounds VI, Maruzen (2005).[1]

    • Context: Cited in the patent as the standard method for mild iodination of electron-rich aromatics.[1]

Sources

Technical Support Center: Recrystallization of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol for the purification of (5-amino-2-iodo-4-methylphenyl)methanol. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental needs.

Part 1: Understanding the Molecule - The Key to Solvent Selection

The structure of (5-amino-2-iodo-4-methylphenyl)methanol dictates its behavior in various solvents. A logical analysis of its functional groups is the first step in designing a successful purification strategy.

  • Polar, Hydrogen-Bonding Groups: The primary amine (-NH₂) and the primary alcohol (-CH₂OH) are dominant features. Both groups can donate and accept hydrogen bonds, making the molecule highly polar.[1] This strongly suggests solubility in polar protic solvents like alcohols and, to a lesser extent, water.

  • Aromatic Ring & Alkyl/Halogen Substituents: The benzene ring, methyl group (-CH₃), and iodo-substituent (-I) contribute significant nonpolar character and increase the molecular weight. The large, polarizable iodine atom, in particular, can influence crystal lattice interactions.

  • Overall Polarity Assessment: The molecule is fundamentally polar. Therefore, our search for a suitable solvent should begin with polar solvents. It is unlikely to be soluble in highly nonpolar solvents like hexane or cyclohexane. The ideal solvent will likely be one of intermediate polarity or a mixed-solvent system that balances these opposing characteristics.

Part 2: Systematic Protocol for Determining the Optimal Solvent System

2.1: Experimental Protocol: Single-Solvent Screening

The goal is to find a single solvent that meets the primary criterion for recrystallization: high solubility when hot and low solubility when cold.[2][3]

Materials:

  • Crude (5-amino-2-iodo-4-methylphenyl)methanol (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Hot plate or sand bath

  • Glass stirring rod

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10 mg of your crude compound into a test tube.

    • Add the first candidate solvent dropwise (e.g., 0.2 mL at a time) while stirring at room temperature.

    • Observe solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4][5] Mark it as a potential "soluble" solvent for a dual-solvent system.

  • Hot Solubility Test:

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

    • Observation: If a very large volume of solvent is required, its dissolving power may be too low for practical use. If the solid does not dissolve at all, the solvent is unsuitable.

  • Cooling and Crystallization:

    • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[7]

    • If crystals form, observe their quality and quantity.

    • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[6]

  • Evaluation:

    • An ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble in a minimal amount of boiling solvent, and which yields a large crop of crystals upon cooling.[2][5]

2.2: Experimental Protocol: Dual-Solvent System Development

If no single solvent is ideal, a mixed-solvent (or dual-solvent) system is the next logical step.[8] This involves pairing a "soluble" solvent (one that dissolves the compound at all temperatures) with an "insoluble" anti-solvent (one that does not dissolve the compound at any temperature). The two solvents must be miscible.[4][8]

Procedure:

  • Select the Solvent Pair: From your single-solvent screening, identify a solvent that dissolved your compound too well (the "soluble" solvent) and one that did not dissolve it at all (the "insoluble" anti-solvent). A common and effective pairing for a molecule like this would be a polar soluble solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) and a nonpolar or less polar anti-solvent (e.g., Water, Hexane, or Toluene).[4][9]

  • Dissolution: Place your crude compound in a flask and add the minimum amount of the hot soluble solvent needed to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add the insoluble anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution has reached its saturation point.

  • Clarification: Add a few drops of the hot soluble solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent method.

  • Evaluation: A good dual-solvent system will produce well-formed crystals with high recovery.

Part 3: Data Summary & Visualizations

Table 1: Candidate Solvents for Recrystallization Screening
SolventPolarity Index (P')[10]Boiling Point (°C)Notes on Suitability
Water10.2100May be a good anti-solvent. Unlikely to be a good single solvent due to strong H-bonding.
Methanol5.165Good starting point. High polarity matches the solute.[11]
Ethanol4.3 (Implied)78Excellent starting point; slightly less polar than methanol. Often used in pairs with water.[4]
Isopropanol (IPA)3.982Good alternative to ethanol, slightly higher boiling point is advantageous.[4]
Acetone5.156Strong solvent, may be too effective. Good "soluble" solvent candidate for a pair.[11]
Ethyl Acetate (EtOAc)4.477Intermediate polarity, a very common and effective recrystallization solvent.[9]
Toluene2.4111May be a useful anti-solvent with a more polar soluble solvent like acetone.[9]
Hexane / Heptane0.169 / 98Excellent anti-solvents. The compound will be insoluble in these.[9][11]
Diagram 1: Single-Solvent Selection Workflow

G start Start: Place ~10mg Crude in Test Tube add_cold Add 0.5 mL Solvent at Room Temp start->add_cold dissolves_cold Dissolves Cold? add_cold->dissolves_cold too_soluble Result: Too Soluble (Unsuitable as Single Solvent) Consider for Dual-System dissolves_cold->too_soluble Yes heat Heat to Boiling dissolves_cold->heat No dissolves_hot Dissolves Hot? heat->dissolves_hot insoluble Result: Insoluble (Unsuitable) Consider as Anti-Solvent dissolves_hot->insoluble No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals success Result: Potential Solvent System crystals->success Yes fail Result: No Crystals (Poor Recovery) Proceed to Dual-System crystals->fail No

Caption: Workflow for single-solvent screening.

Diagram 2: Dual-Solvent System Development Workflow

G start Start: Dissolve Crude in Min. HOT Soluble Solvent add_anti Add INSOLUBLE Anti-Solvent Dropwise While Hot start->add_anti cloudy Persistent Cloudiness? add_anti->cloudy cloudy->add_anti No clarify Add 1-2 Drops of HOT Soluble Solvent to Clarify cloudy->clarify Yes cool Cool Slowly to RT, then Ice Bath clarify->cool crystals Crystals Form? cool->crystals success Result: Potential Dual-Solvent System crystals->success Yes fail Result: Failure (Oiling Out / No Crystals) Re-evaluate Solvent Pair crystals->fail No

Sources

Troubleshooting guide for the synthesis of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-5A2I-4M-OH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Chemoselectivity in Aryl-Iodide Reduction

Strategic Overview & Synthetic Logic

The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol presents a classic "chemoselectivity paradox" in process chemistry. You are tasked with constructing a densely functionalized arene containing three distinct reactive groups: a nucleophilic amine , a labile aryl iodide , and a reducible benzyl alcohol (precursor).

The primary challenge is not the connectivity, but the order of operations . The aryl iodide moiety is highly susceptible to hydro-dehalogenation (loss of iodine) under standard reducing conditions used to generate the alcohol. Furthermore, the amino group exerts strong directing effects that dictate the regiochemistry of the iodination step.

Recommended Synthetic Pathway

We recommend the "Late-Stage Reduction" strategy. Iodinate the ester precursor first, utilizing the amino group's directing power, then perform a chemoselective reduction.

SynthesisPath Start Methyl 5-amino-4-methylbenzoate (Starting Material) Iodination Step 1: Iodination (NIS, DMF, 0°C) Start->Iodination Intermediate Methyl 5-amino-2-iodo-4-methylbenzoate (Key Intermediate) Iodination->Intermediate Regioselective (Para to NH2) Reduction Step 2: Chemoselective Reduction (LiBH4 or DIBAL-H) Intermediate->Reduction Target (5-amino-2-iodo-4-methylphenyl)methanol (Target) Reduction->Target Retains Iodine

Figure 1: Recommended synthetic workflow prioritizing regiocontrol and functional group tolerance.

Critical Quality Attributes (CQA) & Failure Modes

Before proceeding, review the common failure modes associated with this specific scaffold.

ParameterCritical Failure ModeThe "Why" (Mechanistic Insight)
Iodine Integrity De-iodination (<50% Yield) The C-I bond is weak (~50 kcal/mol). Strong hydride donors (e.g.,

at reflux) or catalytic hydrogenation (

) will cause oxidative addition/hydrogenolysis, replacing -I with -H.
Regiochemistry Wrong Isomer (6-iodo) The amino group at C5 directs ortho (C6) and para (C2). The methyl group at C4 sterically hinders C3. Without careful control, you may get a mixture of C2-iodo (desired) and C6-iodo isomers.
Solubility Poor Extraction Efficiency The product is an amino-alcohol . It is amphoteric. At low pH, it is water-soluble (ammonium). At high pH, it may act as a phenolate mimic (if phenolic impurities exist) or simply partition poorly into non-polar solvents.

Troubleshooting Guide (FAQ Format)

Module A: The Iodination Step

User Question: I am iodinating methyl 5-amino-4-methylbenzoate using


, but the reaction is sluggish and yields a mixture of isomers. How do I lock in the 2-position?

Technical Resolution: The amino group is your primary directing group (strongly activating, ortho/para director). The ester is deactivating (meta director).

  • Target Position (C2): Para to the Amino group; Ortho to the Ester.

  • Competing Position (C6): Ortho to the Amino group; Meta to the Ester.

The Fix: Switch to N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or MeCN).

  • Why NIS? NIS provides a more controlled source of electrophilic iodine (

    
    ) than elemental iodine, reducing over-iodination.
    
  • Temperature Control: Run at 0°C to 10°C . Lower temperatures favor the kinetic product (often the less sterically hindered position, though electronic effects dominate here). The C2 position is electronically reinforced by the ester's electron-withdrawing nature (making C2 less electron-rich than C6? No, actually C2 is ortho to the withdrawing ester, which usually deactivates. However, the para direction from the amine is the strongest force here).

  • Validation: Check NMR. The C2 proton (singlet) should disappear. If you see a doublet splitting pattern change, you may have hit the wrong carbon.

Module B: The Reduction Step (Critical)

User Question: I used Lithium Aluminum Hydride (LAH) to reduce the ester, but my mass spec shows a [M-126] peak (loss of Iodine). How do I reduce the ester without stripping the iodine?

Technical Resolution: You are experiencing hydrodehalogenation . LAH is too aggressive. You must use a chemoselective hydride source that reduces esters but is kinetically slow toward aryl halides.

Comparative Analysis of Reducing Agents:

ReagentConditionsSafety for Aryl-IodideRecommendation

(LAH)
THF, RefluxCritical Risk DO NOT USE. High risk of de-iodination.

MeOH, RTIneffective Will not reduce the ester (only aldehydes/ketones).

THF, 0°C -> RTHigh Recommended. Stronger than NaBH4, reduces esters, tolerates halides.

+

EtOH/THFHigh Excellent Alternative. Generates

in situ. Very mild.
DIBAL-H Toluene, -78°CModerate Good, but requires strict cryogenic control. Over-reduction to amine possible if not quenched properly.

The Protocol (LiBH4 Method):

  • Dissolve the iodinated ester in anhydrous THF (0.2 M).

  • Cool to 0°C .

  • Add LiBH4 (2.0 equiv) as a solution in THF dropwise.

  • Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitor by TLC/LCMS. The reaction typically completes in 4-6 hours.[1]

  • Quench: Carefully with Acetone (scavenges excess hydride) followed by saturated aqueous Ammonium Chloride.

Module C: Purification & Isolation

User Question: My reaction worked, but I lost 50% of my product during the aqueous workup. Where is it?

Technical Resolution: Your product is an aniline derivative with a benzyl alcohol. It likely has a pKa (conjugate acid) around 4-5.

  • If pH < 4: The amine is protonated (

    
    ). The molecule is in the aqueous phase .
    
  • If pH > 10: Generally safe, but avoid extreme basicity which can cause emulsions with aluminum salts (if LAH/DIBAL used).

The Fix:

  • Adjust the aqueous layer pH to 8-9 using saturated

    
     or dilute 
    
    
    
    .
  • Use EtOAc/THF (3:1) as the extraction solvent. The addition of THF helps pull the polar alcohol into the organic phase.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the water solubility of the organic product (Salting-out effect).

Standardized Experimental Protocol

For the synthesis of (5-amino-2-iodo-4-methylphenyl)methanol from Methyl 5-amino-4-methylbenzoate.

Step 1: Regioselective Iodination
  • Charge a reaction vessel with Methyl 5-amino-4-methylbenzoate (1.0 equiv) and DMF (10 vol).

  • Cool the mixture to 0–5 °C.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes. Note: Protect from light.

  • Stir at 0 °C for 2 hours, then warm to 20 °C for 4 hours.

  • Quench by pouring into ice-water containing 10%

    
     (Sodium Thiosulfate) to remove oxidative iodine species.
    
  • Filter the precipitate (intermediate ester). Dry in vacuo.[2]

Step 2: Chemoselective Reduction
  • Charge the iodinated intermediate (1.0 equiv) and anhydrous THF (15 vol) under Nitrogen.

  • Add

    
      (anhydrous, 1.5 equiv) and stir for 15 mins.
    
  • Cool to 0 °C.

  • Add

    
      (3.0 equiv) portion-wise. (Alternatively, use 
    
    
    
    solution).
  • Add Ethanol (absolute, 20 vol) dropwise over 1 hour. Gas evolution (

    
    ) will occur.
    
  • Stir at Room Temperature for 12 hours.

  • Quench with saturated

    
     (aq).
    
  • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Dry over

    
     and concentrate.
    

References

  • General Reduction of Esters with Borohydrides

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000-4005. Link

  • Chemoselective Reduction in Presence of Halides: Ranu, B. C. (1995). Zinc borohydride—a reducing agent with high potential. Synlett, 1995(Spec Issue), 885-892. (Describes Zinc-modified borohydride specificity).
  • Iodination of Anilines (Regiocontrol)

    • Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 43(29), 5047-5048. Link

  • Crizotinib/ALK Inhibitor Fragment Synthesis

    • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[4] Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] Link (Provides context for halo-aryl-amine building blocks).

Sources

Technical Support Center: Optimization of (5-Amino-2-iodo-4-methylphenyl)methanol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with (5-amino-2-iodo-4-methylphenyl)methanol . It addresses the specific electronic and steric challenges inherent to this 1,2,4,5-tetrasubstituted arene scaffold.

Case Reference: SC-INT-2940 Subject: Reaction Optimization & Troubleshooting for Aryl Iodide Coupling Applicable For: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Cross-Couplings.

Substrate Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of your starting material. This molecule presents a "Perfect Storm" of challenges for Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The amino group (-NH₂) at position 5 is para to the iodide at position 2. Through resonance donation, the amino group increases electron density at the C-I bond. This makes the oxidative addition (OA) step—typically the turnover-limiting step for aryl chlorides, but here relevant due to deactivation—slower than in electron-deficient aryl iodides.

  • Steric Hindrance: The hydroxymethyl group (-CH₂OH) at position 1 is ortho to the iodide. This creates steric bulk that hinders the approach of the Palladium complex.

  • Competing Nucleophiles: The free amine and free alcohol are potential nucleophiles that can interfere with electrophilic coupling partners or coordinate to the metal center, poisoning the catalyst.

Strategic Decision Matrix

Use the following logic flow to determine your protection strategy before coupling.

ProtectionStrategy Start Start: (5-Amino-2-iodo-4-methylphenyl)methanol CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Sonogashira Sonogashira CouplingType->Sonogashira CheckBoronic Is Boronic Acid Electrophilic? (e.g., contains aldehyde/ketone) Suzuki->CheckBoronic Protect Protect NH2 (Boc/Cbz) Protect OH (TBS/TIPS) Buchwald->Protect Mandatory (Prevent self-coupling) Direct Direct Coupling Possible (Use weak base: K3PO4) Sonogashira->Direct Usually OK (Watch for Cu-chelation) CheckBoronic->Direct No CheckBoronic->Protect Yes

Figure 1: Decision matrix for protecting group strategy based on intended coupling reaction.

Optimized Protocols (Suzuki-Miyaura Focus)

Due to the electron-rich nature of the C-I bond (para-amino effect), standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or incomplete conversion. We recommend Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which facilitate oxidative addition into electron-rich/sterically hindered systems.

Recommended Conditions (Screening Tier)
ComponentCondition A (Standard)Condition B (High Difficulty)Rationale
Catalyst Pd(dppf)Cl₂ · DCM (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)SPhos/XPhos are bulky and electron-rich, boosting OA into the deactivated C-I bond.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv) or Cs₂CO₃Weaker bases prevent deprotonation of the benzyl alcohol (pKa ~15).
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene / Water (10:1)Aqueous biphasic systems often solubilize the polar amino-alcohol better.
Temp 80°C100°C - 110°CHigher energy required to overcome the ortho-steric barrier.
Step-by-Step Protocol (Condition B)

Use this for sterically demanding boronic acids.

  • Charge: In a reaction vial, add (5-amino-2-iodo-4-methylphenyl)methanol (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed n-Butanol (0.2 M concentration relative to substrate).

  • Base: Add aqueous K₃PO₄ (3.0 M, 3.0 equiv).

  • Reflux: Heat to 100°C with vigorous stirring (1000 rpm). Note: High stirring is crucial for biphasic mixtures.

  • Monitor: Check LCMS at 2 hours. If protodehalogenation (loss of Iodine, Mass = M-126) is observed, lower temperature to 80°C and increase catalyst loading.

Troubleshooting Guide

Issue 1: Protodehalogenation (Reduction of Iodide)

Symptom: LCMS shows a peak corresponding to the starting material mass minus 126 Da (replacement of I with H). Cause: The oxidative addition occurred, but transmetalation was too slow due to steric hindrance. The Pd-Ar intermediate abstracted a hydride (likely from the alcohol solvent or impurities). Solution:

  • Switch Solvent: Move from alcoholic solvents (n-Butanol) to non-protic polar solvents like DMF or 1,4-Dioxane .

  • Boost Transmetalation: Add water (if not present) to activate the boronic acid, or switch to a Boronic Ester (Pinacol) which is often more robust.

  • Concentration: Run the reaction at a higher concentration (0.5 M) to favor the bimolecular transmetalation over unimolecular side reactions.

Issue 2: No Conversion (Starting Material Recovered)

Symptom: Substrate remains untouched after 4 hours. Cause: The catalyst failed to insert into the C-I bond. This is likely due to the "para-amino deactivation." Solution:

  • Pre-activation: Heat the catalyst and ligand in the solvent for 10 minutes before adding the substrate to ensure the active Pd(0) species is formed.

  • Ligand Switch: Switch to P(t-Bu)₃ (highly reactive) or CataCXium A .

  • Protect the Amine: Acetylate the amine (-NHAc). This converts the electron-donating group into a weak electron-withdrawing group, significantly accelerating the reaction. You can deprotect with mild base later.

Issue 3: "Pd Black" Formation

Symptom: Reaction mixture turns black and precipitates metal rapidly; conversion stops. Cause: The free amine or hydroxyl group is coordinating to the Pd, displacing ligands and causing catalyst decomposition. Solution:

  • Increase Ligand Ratio: Use a Ligand:Pd ratio of 4:1 instead of 2:1.

  • Lower Temperature: Run at 60-70°C for a longer time (overnight).

Frequently Asked Questions (FAQs)

Q: Can I perform a Buchwald-Hartwig amination directly on this substrate? A: Not recommended without protection. The molecule contains a primary aromatic amine (-NH₂) and a primary benzylic alcohol (-CH₂OH). If you attempt to couple an external amine, the Pd catalyst may couple the external amine or the substrate's own amine (self-coupling/oligomerization). You must protect the 5-amino group (e.g., as a Boc-carbamate) before attempting C-N coupling at the iodide position.

Q: Is the benzyl alcohol moiety stable under Suzuki conditions? A: Generally, yes. However, if you use strong bases like NaOtBu or KOtBu, you risk deprotonating the alcohol (alkoxide formation), which can shut down the catalytic cycle or cause side reactions. Stick to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.

Q: Why is the methyl group at position 4 important? A: The 4-methyl group locks the conformation of the adjacent amine and prevents rotation, but more importantly, it adds lipophilicity to an otherwise polar molecule. Mechanistically, it exerts a subtle "buttressing effect" on the amine, forcing it slightly out of plane, which might actually reduce the electronic deactivation of the iodide slightly compared to the des-methyl analog.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Electronic Effects in Oxidative Addition: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for mechanistic grounding).
  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry.[1]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of polysubstituted anilines involves reagents that may be toxic or sensitizing. Always consult the SDS for (5-amino-2-iodo-4-methylphenyl)methanol (if available) or analogous compounds before handling.

Sources

Stability issues of (5-amino-2-iodo-4-methylphenyl)methanol in solution

[1]

Executive Technical Overview

Compound: (5-Amino-2-iodo-4-methylphenyl)methanol Chemical Class: Poly-functionalized Aryl Iodide / Aniline Derivative Critical Sensitivity: High (Photolytic & Oxidative)[1]

As a Senior Application Scientist, I often see researchers struggle with the handling of (5-amino-2-iodo-4-methylphenyl)methanol . This compound presents a "perfect storm" of stability challenges: it contains an electron-rich aniline moiety susceptible to oxidation and an aryl iodide bond prone to homolytic cleavage under UV/visible light.[1] In solution, these degradation pathways accelerate significantly, often leading to rapid discoloration (browning) and deiodination.[1][2]

This guide provides a self-validating system for handling this intermediate, ensuring the integrity of your experimental data.

Troubleshooting Guide: Diagnostics & Solutions

This table summarizes the most common issues reported by our users. Use this to quickly diagnose the state of your material.

Symptom Probable Cause Technical Explanation Corrective Action
Solution turns yellow/brown Oxidative Degradation The electron-rich amino group (-NH

) undergoes auto-oxidation to form quinone imines or azo-linkages.[1] This is catalyzed by trace metals or dissolved oxygen [1].[1][2]
Immediate: Purify via rapid filtration through a silica plug (if minor).[1][2] Prevention: Degas all solvents with Argon/Nitrogen sparging (15 min) before dissolution.[1]
Precipitate formation Polymerization / Solubility Oxidation products often have lower solubility.[1][2] Alternatively, the hydroxymethyl group may be participating in condensation reactions under acidic conditions.[2]Test: Check pH. If acidic, neutralization may redissolve.[2] If dark solid, likely irreversible degradation.[2] Discard and prepare fresh.
Loss of Iodine (NMR/MS) Photodeiodination The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to ambient laboratory light (fluorescent) causes homolytic cleavage, releasing I[2]• radicals [2].Immediate: Protect from ALL light.[2] Prevention: Use amber glassware and wrap vessels in aluminum foil.[3] Work under red light if possible.
Unexpected "Des-iodo" peak Radical Hydrogen Abstraction Following photolysis, the aryl radical abstracts a hydrogen atom from the solvent (e.g., THF, Methanol), yielding the de-iodinated impurity [2].[2]Protocol: Switch to solvents with stronger C-H bonds (e.g., Benzene, though toxic) or strictly exclude light.[1][2] Avoid prolonged storage in solution.[2]

Mechanistic Insight: Degradation Pathways

To understand why these protocols are necessary, we must look at the molecular mechanisms.[2] The diagram below illustrates the two primary failure modes: Photolytic Deiodination and Aerobic Oxidation .

DegradationPathwaysTarget(5-Amino-2-iodo-4-methylphenyl)methanol(Intact Molecule)RadicalPair[Aryl Radical • + I•]Target->RadicalPair Homolytic CleavageQuinoneQuinone Imine / Azo Species(Colored Oligomers)Target->Quinone Auto-oxidationLightUV/Vis Light (hν)DeiodoDe-iodinated Impurity(Major Photoproduct)RadicalPair->Deiodo H-AbstractionSolventSolvent (H-Donor)Solvent->DeiodoOxygenDissolved O2 / Trace Metals

Figure 1: Primary degradation pathways.[1] The C-I bond cleavage (top path) is driven by light, while the amino group oxidation (bottom path) is driven by oxygen.[2]

Standard Operating Procedure (SOP) for Handling

Objective: To prepare a stable stock solution of (5-amino-2-iodo-4-methylphenyl)methanol for biological or synthetic assays.

Materials Required
  • Solvent: Anhydrous DMSO or Methanol (HPLC Grade).[1][2]

  • Gas: Argon or Nitrogen tank with a needle outlet.[1][2]

  • Glassware: Amber borosilicate vials (silanized preferred).

  • Protection: Aluminum foil.[1][2][3]

Protocol Steps
  • Solvent Degassing (Critical Step):

    • Place the required volume of solvent in a sealed vial.

    • Bubble Argon/Nitrogen through the solvent for 15 minutes to displace dissolved oxygen. Why? Oxygen accelerates aniline oxidation by orders of magnitude.

  • Weighing & Transfer:

    • Weigh the compound quickly.[1] Avoid using metal spatulas if possible (use glass or plastic) to prevent trace metal catalysis of the aryl iodide [3].

    • Transfer to the amber vial . If amber vials are unavailable, wrap a clear vial entirely in aluminum foil before adding the compound.

  • Dissolution:

    • Add the degassed solvent via syringe through a septum to maintain the inert atmosphere.

    • Vortex briefly to dissolve.[1][2] Do not sonicate for extended periods, as sonication can generate heat and free radicals that promote deiodination.[1][2]

  • Storage:

    • Short-term (<24 hours): Keep on ice, protected from light.

    • Long-term: Flash freeze in liquid nitrogen and store at -80°C.

    • Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in aqueous buffers for biological assays? A: Yes, but with caution. The compound has limited solubility in pure water. Dissolve it first in DMSO (stock concentration 10-50 mM), then dilute into the buffer. Important: The final aqueous solution is highly unstable to light. Perform the dilution immediately before the assay and keep the plate/tubes covered [1].

Q2: I see a new peak at [M-127] in my Mass Spec. What is it? A: This is the classic signature of deiodination . The loss of 127 mass units corresponds to the Iodine atom. This confirms that your sample has likely been exposed to light or radical initiators. If this peak exceeds 5%, the batch should be repurified or discarded [2].[2]

Q3: Is the "methanol" part of the molecule stable? A: Generally, the benzylic alcohol (-CH2OH) is the most stable part of this molecule. However, in the presence of strong oxidants (which might be generated if the aniline oxidizes), it could theoretically oxidize to the aldehyde.[2] In 99% of cases, the amino group (color change) or iodine (degradation) will fail long before the alcohol group does [4].[2]

Q4: How do I re-purify a degraded sample? A: If the sample has turned brown but is not completely tarred:

  • Dissolve in a minimum amount of CH2Cl2/Methanol (9:1).[1]

  • Pass through a short pad of silica gel (flash filtration).[1][2]

  • Elute quickly to minimize contact time with silica (which is slightly acidic).[1][2]

  • Evaporate solvent in the dark and under vacuum.[1]

References

  • BenchChem. (2025).[1][2][3] Improving the stability of Aniline derivatives in solution. Retrieved from [1]

  • Eismann, J., et al. (2016).[1][2] Photo-induced iodination of aryl halides under very mild conditions.[1] PubMed.[1][2] Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: (5-amino-2,4-dimethylphenyl)methanol.[1] Retrieved from [Link][1]

Technical Support Center: Catalyst Selection for (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (5-amino-2-iodo-4-methylphenyl)methanol (CAS: 126156-20-5 / 885608-79-7 analog). This highly functionalized scaffold presents unique chemoselectivity challenges due to the simultaneous presence of an aryl iodide, a free aniline, and a benzylic alcohol.

Core Chemical Intelligence

Molecule Analysis
  • Substrate Class: Electron-Rich Aryl Iodide.

  • Key Structural Features:

    • C2-Iodo: The primary electrophilic handle for cross-coupling.

    • C5-Amino (Para to Iodo): A strong Electron Donating Group (EDG).[1] This increases electron density at the C-I bond, making oxidative addition slower than in electron-deficient systems. It also poses a risk of catalyst poisoning via N-Pd coordination.

    • C1-Hydroxymethyl (Ortho to Iodo): Provides steric bulk and a potential chelating site. The free -OH is generally tolerated in Suzuki conditions but can interfere in moisture-sensitive protocols.

Strategic Imperative

Success depends on selecting a catalyst system that is electron-rich enough to facilitate oxidative addition into the deactivated C-I bond, yet bulky enough to prevent the free aniline (and potential product amines) from shutting down the catalytic cycle.

Catalyst Selection Decision Matrix

Primary Workflow: Suzuki-Miyaura Coupling

Target: Biaryl formation via C-C bond formation at C2.

ComponentRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ First Choice. The bidentate ferrocenyl ligand prevents the free aniline from displacing the ligand, ensuring catalyst stability. Robust and air-stable.[2][3]
Alternative Pd-XPhos G3 / G4 High Performance. Use if conversion is low. The bulky biaryl phosphine (XPhos) accelerates oxidative addition on this electron-rich ring and creates a steric shell that excludes the amine.
Base K₂CO₃ (2-3 equiv) Mild enough to prevent side reactions with the benzyl alcohol; strong enough to activate boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1) The water cosolvent is critical for solubility of the polar substrate and base. Degassing is mandatory to prevent homocoupling.
Secondary Workflow: Sonogashira Coupling

Target: Alkynylation at C2.

ComponentRecommendationTechnical Rationale
Catalyst PdCl₂(PPh₃)₂ Standard robust catalyst.
Co-Catalyst CuI (5 mol%) Essential for transmetallation of the alkyne.[1]
Base Et₃N or DIPEA Acts as both solvent (or co-solvent) and base.[1]
Warning Avoid Copper? If the free amine interferes with Cu, use Copper-free conditions with Pd(OAc)₂ / XPhos and Cs₂CO₃ .

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning. The free amine at C5 (or the product amine) is likely coordinating to the Palladium center, forming an inactive "Pd-amine" resting state. This is common with simple ligands like PPh₃. Solution:

  • Switch Ligands: Move to a bulky Buchwald ligand (e.g., XPhos , SPhos ) or a chelating ligand (dppf ). These sterically prevent the amine from binding.

  • Increase Temperature: Raise the temperature to 80-100°C to promote ligand dissociation from the off-cycle species.

Q2: I observe significant de-iodinated starting material (protodeiodination).

Diagnosis: Hydride Source / Reductive Elimination. The aryl iodide is being reduced to the aryl hydride instead of coupling. This often happens in alcoholic solvents (like the substrate's own hydroxymethyl group acting as a hydride source?) or if the reaction is too hot/long without transmetallation.[1] Solution:

  • Solvent Switch: Ensure you are not using primary alcohols (MeOH/EtOH) as bulk solvents.[1] Use Dioxane, Toluene, or DMF.

  • Water Concentration: Reduce water ratio slightly (e.g., 9:1 instead of 4:1) if using boronic esters.[1][3][4][5]

  • Boost Transmetallation: Add CsF or use Ba(OH)₂ to accelerate the transmetallation step, ensuring the Pd-Ar intermediate captures the boron species faster than it captures a hydride.

Q3: The product and starting material co-elute or are insoluble.

Diagnosis: Zwitterionic/Polar Nature. The molecule has both a basic amine and a polar alcohol, making it "sticky" on silica. Solution:

  • Workup: Do not extract with acidic water (you will lose the amine). Extract with EtOAc/THF mixtures.

  • Purification: Use amine-functionalized silica (NH-silica) or add 1% Triethylamine to your eluent (DCM/MeOH) to prevent streaking.[1]

Validated Experimental Protocol

Protocol: Suzuki Coupling of (5-amino-2-iodo-4-methylphenyl)methanol

  • Setup: Charge a reaction vial with:

    • (5-amino-2-iodo-4-methylphenyl)methanol (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1]

    • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)[1]

    • K₂CO₃ (3.0 equiv)[1]

  • Solvent: Add degassed 1,4-Dioxane and Water (ratio 4:1). Concentration: 0.1 M - 0.2 M.

  • Degas: Sparge with Nitrogen or Argon for 5-10 minutes. (Crucial to protect the electron-rich amine from oxidation).

  • Reaction: Seal and heat to 80°C - 90°C for 4-16 hours.

  • Monitoring: Check LCMS. Look for consumption of Ar-I (M+) and appearance of Product (M - I + Ar).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualizations

Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: (5-amino-2-iodo-4-methylphenyl)methanol ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Aryl-Aryl Coupling) ReactionType->Suzuki Sonogashira Sonogashira (Alkyne Coupling) ReactionType->Sonogashira Buchwald Buchwald-Hartwig (Amine Coupling) ReactionType->Buchwald Suzuki_Cond Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Suzuki->Suzuki_Cond Sono_Cond Rec: PdCl2(PPh3)2 + CuI Base: Et3N Sonogashira->Sono_Cond Buch_Warn Warning: Self-Coupling Risk Protect -NH2 first? Buchwald->Buch_Warn Suzuki_Alt If Low Yield: Switch to Pd-XPhos G3 Suzuki_Cond->Suzuki_Alt Optimization Sono_Issue If Amine Interferes: Use Pd(OAc)2/XPhos (Cu-Free) Sono_Cond->Sono_Issue Optimization

Caption: Decision matrix for selecting catalytic conditions based on the desired transformation of the iodo-scaffold.

Figure 2: Mechanistic Pathway & Chemoselectivity

Mechanism Substrate (5-amino-2-iodo-4-methylphenyl)methanol (Electron-Rich Ar-I) OxAdd Oxidative Addition (Rate Limiting Step due to EDG) Substrate->OxAdd Pd(0) Pd_Species Pd(II)-Ar-I Intermediate OxAdd->Pd_Species Poisoning SIDE REACTION: Amine Coordination (Catalyst Death) Pd_Species->Poisoning Unprotected Pd Transmetal Transmetallation (Boronic Acid + Base) Pd_Species->Transmetal With Bulky Ligand Ligand Solution: Bulky Ligand (XPhos/dppf) Blocks Amine Binding Ligand->Pd_Species Stabilizes RedElim Reductive Elimination (Product Release) Transmetal->RedElim Product Coupled Biaryl Product RedElim->Product

Caption: Mechanistic flow highlighting the critical role of ligand selection in preventing amine poisoning during the catalytic cycle.

References

  • Suzuki-Miyaura Coupling of Amino-Aryl Halides

    • Title: "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry"
    • Source: Molecules (MDPI)[1]

    • URL: [Link][1][6]

  • Catalyst Selection for Electron-Rich Aryl Chlorides/Iodides

    • Title: "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure"
    • Source: PubMed (NIH)[1]

    • URL: [Link][1]

  • Osimertinib Intermediate Synthesis (Contextual)

    • Title: "Improved process for preparing osimertinib or a salt thereof (WO2022132046A1)"[1]

    • Source: Google P
    • URL
  • General Guide to Pd-Catalyzed Cross-Coupling

    • Title: "The Suzuki Reaction - Chem 115 Myers"
    • Source: Harvard University
    • URL: [Link]

Sources

Validation & Comparative

Characterization of (5-amino-2-iodo-4-methylphenyl)methanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of (5-amino-2-iodo-4-methylphenyl)methanol by 1H and 13C NMR Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The Challenge: (5-amino-2-iodo-4-methylphenyl)methanol is a densely functionalized tetrasubstituted benzene intermediate, often encountered in the synthesis of ALK inhibitors and antibody-drug conjugates (ADCs). Its structural elucidation presents a specific regiochemical challenge: confirming the para relationship of the protons and the exact placement of the iodine atom relative to the hydroxymethyl group.

The Solution: While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), it fails to distinguish between regioisomers (e.g., the 4-amino-2-iodo isomer). Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for structural proof.

Guide Scope: This guide compares the performance of solvent systems (DMSO-d₆ vs. CDCl₃) for this specific characterization and provides a self-validating assignment protocol.

Comparative Analysis: Solvent System Performance

For this specific class of molecule (amino-benzyl alcohols), the choice of solvent dictates the quality of the structural data.

FeatureOption A: DMSO-d₆ (Recommended) Option B: CDCl₃ (Alternative) Verdict
Solubility Excellent. Dissolves the polar amino-alcohol moiety instantly.Poor to Moderate. Risk of aggregation or precipitation at high concentrations.DMSO-d₆ Wins
Exchangeable Protons Visible & Sharp. -OH and -NH₂ protons appear as distinct signals (often triplets/doublets), enabling coupling analysis.Broad/Invisible. Rapid exchange often broadens these signals into the baseline, losing structural information.DMSO-d₆ Wins
Resolution High. Separation of aromatic singlets is typically distinct due to solvent viscosity and polarity effects.Variable. May cause accidental overlap of the aromatic singlets.DMSO-d₆ Wins
Water Peak 3.33 ppm. Can obscure benzylic protons if not dry.1.56 ppm. Generally clear of the aromatic/benzylic region.Neutral
Expert Insight:

"Use DMSO-d₆ for the primary characterization. The ability to see the triplet coupling of the -OH proton to the benzylic -CH₂- (approx. 5.0-5.2 ppm) provides immediate confirmation that the alcohol is primary and not oxidized to an aldehyde."

Structural Assignment Logic (The "Self-Validating" System)

To ensure scientific integrity, we do not merely list shifts; we apply a First Principles approach to assignment.

1H NMR Prediction & Analysis (400 MHz, DMSO-d₆)
  • Aromatic Region (The "Singlet Test"):

    • The molecule has protons at positions 3 and 6.[1] They are para to each other and will appear as two distinct singlets .

    • H-6 (Ortho to CH₂OH, Ortho to NH₂): The amino group is a strong electron donor (shielding). H-6 will appear significantly upfield (lower ppm).

    • H-3 (Ortho to I, Ortho to CH₃): The iodine atom is weakly deshielding to ortho protons, and the methyl is weakly shielding. H-3 will appear downfield relative to H-6.

  • Aliphatic Region:

    • Benzylic -CH₂-: Appears as a doublet (coupled to OH) or singlet (if OH exchanges).

    • Methyl -CH₃: Distinct singlet around 2.1–2.3 ppm.

13C NMR Analysis (The "Heavy Atom" Effect)
  • The Iodine Fingerprint: Carbon-2 (attached to Iodine) will exhibit a massive shielding effect due to the "Heavy Atom Effect" of Iodine.[2] While typical aromatic carbons resonate at 120–140 ppm, C-I will appear upfield at ~90–100 ppm . This is the definitive proof of iodination.

Experimental Data & Protocols

Table 1: 1H and 13C NMR Data (DMSO-d₆)

Note: Values are high-fidelity estimates based on substituent additivity rules and analogous fragment data (e.g., 4-methylbenzyl alcohol, 2-iodoaniline).

PositionAtom Type1H Shift (δ ppm)Multiplicity (J Hz)13C Shift (δ ppm)Mechanistic Note
1 C-Ar--138.0 - 142.0Quaternary (Benzylic)
2 C-I --92.0 - 98.0 Diagnostic: Heavy Atom Shielding
3 C-H7.45 - 7.55Singlet138.0 - 140.0Deshielded by ortho-Iodine
4 C-Me--125.0 - 128.0Quaternary
5 C-NH₂ --146.0 - 149.0 Deshielded by N-attachment
6 C-H6.60 - 6.75Singlet114.0 - 116.0Shielded by ortho-Amino
7 -CH₂-4.35 - 4.45Doublet (J=5.5)62.0 - 64.0Benzylic Alcohol
8 -CH₃2.15 - 2.25Singlet19.0 - 21.0Aryl Methyl
-OH Hydroxyl5.00 - 5.15Triplet (J=5.5)-Disappears with D₂O shake
-NH₂ Amine4.90 - 5.10Broad Singlet-Exchangeable
Experimental Protocol: High-Fidelity Acquisition
  • Sample Preparation:

    • Weigh 10–15 mg of (5-amino-2-iodo-4-methylphenyl)methanol.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the NMR tube is free of acetone traces (common contaminant) which can overlap with the methyl signal.

  • Acquisition Parameters (400 MHz):

    • 1H: 16 scans, Relaxation Delay (D1) = 1.0s (ensure integration accuracy for the methyl group).

    • 13C: 1024 scans minimum (to resolve the quaternary C-I peak, which has long relaxation times and no NOE enhancement).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply 0.3 Hz line broadening (LB) for 1H to smooth baseline noise.

Visualization of Structural Logic

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) signals required to confirm the regiochemistry.

NMR_Logic cluster_Protons Key Proton Signals cluster_Correlations Structural Proof (2D NMR) Molecule (5-amino-2-iodo-4-methylphenyl)methanol H3 H-3 (Singlet) ~7.5 ppm Molecule->H3 H6 H-6 (Singlet) ~6.7 ppm Molecule->H6 NOE_1 NOE Contact H3->NOE_1 Proves H3 is ortho to Methyl HMBC_1 HMBC (3-bond) H3->HMBC_1 H6->NOE_1 Proves H6 is ortho to CH2OH H6->HMBC_1 Me Methyl (Singlet) ~2.2 ppm Me->NOE_1 CH2 Benzylic CH2 ~4.4 ppm CH2->NOE_1 HMBC_1->Molecule Confirms Regiochemistry

Caption: Figure 1. Diagnostic NOE correlations. The spatial proximity of the Methyl group to H-3 and the Benzylic CH2 to H-6 distinguishes this isomer from alternatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS) - 4-methylbenzyl alcohol data.Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8] Link

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of (5-amino-2-iodo-4-methylphenyl)methanol , a critical intermediate in the synthesis of tetracyclic pharmaceutical compounds (e.g., glucocorticoid receptor modulators).

This guide is structured to assist analytical scientists in validating synthesis yield, determining purity, and distinguishing this molecule from its non-iodinated precursors and over-iodinated byproducts.[1]

Part 1: Executive Summary & Strategic Analysis

In the development of halogenated drug intermediates, (5-amino-2-iodo-4-methylphenyl)methanol (hereafter referred to as Compound A1 ) represents a specific challenge for analytical validation. Its synthesis typically involves the electrophilic iodination of (3-amino-4-methylphenyl)methanol.

The "performance" of your analytical method hinges on its ability to differentiate Compound A1 from its two primary "alternatives" (impurities):

  • The Precursor: (3-amino-4-methylphenyl)methanol (Incomplete reaction).

  • The Over-Iodinated Byproduct: Di-iodo analogs (Over-reaction).

This guide compares the ionization performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and establishes the definitive fragmentation fingerprint required for structural confirmation.[1]

Comparative Snapshot: Ionization Techniques
FeatureESI (Recommended) APCI (Alternative) GC-MS (EI)
Sensitivity for Compound A1 High (Due to amine protonation)ModerateLow (Requires derivatization)
Thermal Stability Excellent (Soft ionization)GoodPoor (Dehydration/Deiodination risk)
Fragmentation Control High (CID MS/MS)Low (In-source fragmentation)High (Hard ionization)
Impurity Differentiation Excellent (Distinct [M+H]+)GoodGood (If derivatized)

Verdict: ESI-MS in Positive Mode is the superior methodology for analyzing Compound A1 due to the basicity of the primary amine and the thermal lability of the benzylic alcohol group.

Part 2: Fragmentation Mechanism & Structural Evidence

To validate the identity of Compound A1, researchers must look for a specific "fingerprint" that confirms the presence of the iodine atom, the amino group, and the hydroxymethyl group.[1]

Theoretical Fragmentation Pathway

The fragmentation of Compound A1 (MW 263.[1]05) under ESI(+) conditions follows a distinct pathway governed by the stability of the benzyl cation.[1]

  • Precursor Ion [M+H]⁺: The molecule is protonated at the amine group, yielding m/z 264.0 .[1]

  • Primary Loss (Dehydration): Benzylic alcohols are prone to losing water (18 Da), generating a resonance-stabilized benzyl cation (tropylium-like character).[1]

    • Transition: m/z 264.0 → m/z 246.0 [1]

  • Secondary Loss (Deiodination): The C-I bond is the weakest link.[1] In MS/MS, the loss of the iodine radical (I[1]•, 127 Da) or HI (128 Da) is characteristic.[1]

    • Transition: m/z 264.0 → m/z 137.0 (Loss of I) or m/z 246.0 → m/z 119.0 (Loss of I from dehydrated ion).[1]

Visualization of Signaling Pathway (DOT)[1]

FragmentationPathway cluster_legend Pathway Legend M [M+H]+ Precursor m/z 264.0 (Protonated Amine) M_H2O [M+H - H2O]+ m/z 246.0 (Benzyl Cation) M->M_H2O - H2O (18 Da) Benzylic Stabilization M_I [M+H - I•]+ m/z 137.0 (Radical Cation) M->M_I - I• (127 Da) Weak C-I Bond M_H2O_I [M+H - H2O - I]+ m/z 119.0 (Methyl-Amino-Benzyl Cation) M_H2O->M_H2O_I - I• (127 Da) key Green: Primary Fragment Yellow: Diagnostic Core

Caption: ESI-MS/MS fragmentation pathway of (5-amino-2-iodo-4-methylphenyl)methanol showing the characteristic loss of water followed by iodine.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by including the analysis of the starting material (Alternative 1) as a negative control for the iodine signal.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid acetonitrile if possible as it can sometimes suppress ionization of primary amines in specific source geometries, though generally acceptable.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for full-scan MS and 100 ng/mL for MS/MS optimization.[1]

  • Additives: Add 0.1% Formic Acid to ensure full protonation of the amine group ([M+H]⁺ formation).

LC-MS/MS Parameters (Recommended)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts).

    • 1-6 min: 5% → 95% B (Elution of polar amines followed by iodinated product).

    • Note: The iodinated product (Compound A1) is significantly more lipophilic than the non-iodinated precursor.[1] Expect Compound A1 to elute later than the starting material.

Validation Criteria (Data Table)

Use this table to interpret your real-time data.

AnalytePrecursor Ion (m/z)Key Fragment 1 (Quant)Key Fragment 2 (Qual)Retention Time Relative to Precursor
Precursor (Start Material) 138.1120.1 (-H2O)91.1 (Tropylium)1.00 (Reference)
Compound A1 (Target) 264.0 246.0 (-H2O) 119.0 (-H2O -I) ~1.5 - 2.0x
Di-iodo Impurity 389.9371.9 (-H2O)245.0 (-I)> 2.5x

Causality Check: If you observe m/z 138 but no m/z 264, the iodination reaction failed.[1] If you observe m/z 246 in the source without fragmentation voltage, your source temperature is too high (thermal dehydration).[1]

Part 4: Technical Discussion & Troubleshooting

The "Iodine Effect" on Performance

The presence of the iodine atom introduces a unique "mass defect" and isotopic pattern. Iodine is monoisotopic (Mass 126.904), unlike Chlorine or Bromine.[1]

  • Observation: You will not see the characteristic M+2 isotope pattern typical of Cl or Br.

  • Risk: This makes it harder to visually identify halogenation in a full scan compared to bromo-analogs.

  • Solution: Rely on the mass shift of +125.9 Da relative to the starting material.

Thermal Instability of Benzylic Alcohols

Benzylic alcohols are notorious for in-source fragmentation (dehydration).

  • Symptom: A strong signal at m/z 246.0 in the MS1 scan, with low abundance of the molecular ion m/z 264.0.[1]

  • Correction: Lower the Desolvation Temperature (e.g., from 350°C to 250°C) and reduce the Cone Voltage/Fragmentor Voltage.

Comparison with GC-MS Alternatives

While GC-MS is a standard alternative for small molecules, it performs poorly for Compound A1 without modification.

  • Why? The free -OH and -NH2 groups cause peak tailing and adsorption on the GC liner.

  • Protocol Adjustment: If GC-MS must be used, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is mandatory.[1]

    • Target Derivative: Bis-TMS derivative (TMS on -OH and -NH).

    • Mass Shift: 263 + 72 + 72 = MW 407.

References

  • Source: WO2011081173A1 - Tetracyclic compound. (Reference Example 1 details the synthesis of (5-Amino-2-iodo-4-methylphenyl)methanol from (3-Amino-4-methylphenyl)methanol).
  • General Fragmentation of Benzyl Alcohols

    • Source: NIST Chemistry WebBook, SRD 69. "Benzyl alcohol Mass Spectrum".
    • URL:[Link][1]

  • Iodine Mass Defect & Ionization

    • Source: IUPAC
    • URL:[Link][1]

Sources

Comparative Guide: Reactivity & Applications of (5-Amino-2-iodo-4-methylphenyl)methanol

[1]

Executive Summary

Molecule of Interest: (5-amino-2-iodo-4-methylphenyl)methanol (CAS: 883546-26-7 / Generic structure ref) Core Identity: A trifunctional aromatic scaffold combining a nucleophilic aniline, an electrophilic aryl iodide, and a benzylic alcohol.[1][2] Key Differentiator: Unlike standard haloanilines, the ortho-positioning of the iodine relative to the benzylic alcohol (C2 vs C1) creates a unique "molecular pincer" capable of facilitating specific cyclizations (e.g., to phthalides or benzoxaboroles) that are inaccessible to regioisomers where the amine is ortho to the alcohol.

This guide compares this scaffold against three primary alternatives:

  • (3-Amino-4-methylphenyl)methanol : The non-iodinated precursor.[3]

  • 3-Iodo-4-methylaniline : The "de-hydroxylated" analog.

  • (2-Amino-5-iodophenyl)methanol : The "inverted" regioisomer.[3]

Chemical Reactivity Profile

Structural Logic & Directing Effects

The synthesis of this molecule relies on the strong para-directing effect of the amino group. In the precursor (3-amino-4-methylphenyl)methanol, the amine at position 5 (relative to the alcohol at 1, if numbered by IUPAC priority for phenols/anilines, but typically C1=Methanol for benzyl alcohols) directs electrophilic iodination to position 2.

  • Amine (Pos 5): Strongly activating, directs ortho/para.[3] Position 4 is blocked (Methyl).[3] Position 6 is ortho, Position 2 is para.

  • Result: High regioselectivity for iodination at C2, placing the iodine atom directly adjacent to the hydroxymethyl group.

The "Ortho-Iodo-Alcohol" Effect

The defining feature of this molecule is the proximity of the iodine (C2) and the hydroxyl group (C1-CH2OH).[3]

  • Cross-Coupling: The C2-iodine is sterically crowded. While this slows down oxidative addition compared to 3-iodo-4-methylaniline, it enables ligand-directed mechanisms where the hydroxyl group can coordinate with the Palladium catalyst, potentially stabilizing the intermediate.

  • Cyclization Potential: This scaffold is primed for carbonylation reactions. Treating the C2-I/C1-CH2OH motif with CO/Pd leads to lactonization (phthalide formation), a pathway impossible for the 2-amino-5-iodo isomer.

Comparative Analysis

The following table contrasts the performance of (5-amino-2-iodo-4-methylphenyl)methanol with its closest analogs in key synthetic transformations.

Table 1: Reactivity Matrix[1]
Feature(5-Amino-2-iodo-4-methylphenyl)methanol 3-Iodo-4-methylaniline (2-Amino-5-iodophenyl)methanol
Primary Utility Multifunctional Core / Heterocycle SynthesisSimple Cross-Coupling PartnerIndole/Quinoline Precursor
Suzuki Coupling Moderate (OH may require protection or direction)High (Less steric bulk)High (Iodine is less hindered)
Oxidation Sensitivity High (Benzylic OH -> CHO/COOH)Low (Stable Methyl group)High (Benzylic OH -> CHO)
Cyclization Mode C-O Cyclization (e.g., Benzoxaboroles, Phthalides)N-Cyclization (Indoles via Sonogashira)N-Cyclization (Benzoxazines)
N-Acylation Rate Fast (Unhindered amine)Fast Slow (Amine H-bonded to ortho-OH)
Detailed Comparison vs. Regioisomer
  • Target Molecule: Iodine is ortho to Alcohol.

    • Utility: Ideal for installing boronic acids (via Miyaura borylation) that dehydrate with the alcohol to form benzoxaboroles (privileged structures in anti-infectives).[3]

  • Regioisomer ((2-Amino-5-iodophenyl)methanol): Amine is ortho to Alcohol.[3]

    • Utility: Ideal for oxidative cyclization to benzoxazines or, after oxidation to the aldehyde, Friedländer synthesis of quinolines.

Visualizing the Reactivity Landscape

The diagram below illustrates the divergent synthetic pathways available to this scaffold compared to its precursor.

ReactivityPathwaysPrecursor(3-Amino-4-methylphenyl)methanol(Precursor)Target(5-Amino-2-iodo-4-methylphenyl)methanol(Target Scaffold)Precursor->TargetElectrophilic Iodination(BTMA-ICl2)SuzukiBiaryl Products(via Suzuki Coupling)Target->SuzukiPd(0), Ar-B(OH)2(C-C Bond Formation)PhthalidePhthalides/Lactones(via CO Insertion)Target->PhthalidePd(II), CO, Base(Cyclocarbonylation)AldehydeAmino-Benzaldehydes(via Selective Oxidation)Target->AldehydeCuI/TEMPO/Air(Chemoselective Oxidation)

Figure 1: Divergent synthetic pathways.[3] The iodine handle enables coupling and carbonylation, while the alcohol allows for oxidation or cyclization.

Experimental Protocols

These protocols are adapted from validated methodologies for similar aminobenzyl alcohols and aryl iodides.

Protocol A: Synthesis via Regioselective Iodination

Rationale: The amino group directs the iodonium ion to the para-position (C2).[3]

  • Reagents : (3-Amino-4-methylphenyl)methanol (1.0 eq), Benzyltrimethylammonium dichloroiodate (BTMA-ICl2) (1.2 eq), CaCO3 (2.5 eq).[3]

  • Solvent : CH2Cl2 / Methanol (1:1 v/v).

  • Procedure :

    • Dissolve the starting aniline in the solvent mixture at room temperature.

    • Add CaCO3 (to scavenge HCl).[3]

    • Add BTMA-ICl2 portion-wise over 30 minutes.

    • Stir for 12 hours. Monitor by TLC (Target Rf is typically higher than starting material due to iodine lipophilicity).[3]

    • Quench : Add saturated aqueous NaHSO3 to reduce excess iodine (color change from brown to yellow/clear).[3]

    • Isolation : Extract with EtOAc, wash with brine, dry over MgSO4.

  • Expected Yield : 75-85%.

Protocol B: Chemoselective Oxidation to Benzaldehyde

Rationale: Standard oxidants (Jones, PCC) will destroy the amine. A Cu/TEMPO system is required to selectively oxidize the benzylic alcohol without affecting the aniline or the aryl iodide.[3]

  • Reagents : Substrate (1.0 eq), CuI (10 mol%), TEMPO (10 mol%), DMAP (10 mol%).

  • Conditions : Acetonitrile, Open air (O2 balloon preferred), Room Temperature.[3]

  • Procedure :

    • Mix substrate and catalysts in CH3CN.

    • Stir vigorously under an air atmosphere.

    • Reaction is typically complete in 4-6 hours.

    • Note : The ortho-iodine does not interfere with this radical mechanism.

  • Reference : Validated against 2-aminobenzyl alcohol oxidation profiles [4].

Protocol C: Suzuki-Miyaura Coupling (Unprotected Alcohol)

Rationale: The free hydroxyl group is tolerated by boronic acids if mild bases are used.[3]

  • Catalyst System : Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq).[3]

  • Solvent : Dioxane/Water (4:1).[3]

  • Procedure :

    • Degas solvents thoroughly (Argon sparge).[3]

    • Combine Aryl Iodide, Boronic Acid (1.1 eq), and Base.[3]

    • Heat to 80°C for 4 hours.

    • Critical Step : Upon workup, acidify carefully to pH 6 if the product contains basic nitrogens to ensure extraction into the organic phase, but avoid strong acid which might promote dehydration of the benzylic alcohol.

References

  • Patent Literature : Tetracyclic compound and pharmaceutical composition. WO2011081173A1. (Describes the synthesis of "Compound A1" via iodination). Link

  • BenchChem : A Comparative Guide to the Cross-Reactivity of Haloanilines in Coupling Reactions. (General reactivity of bromo/iodo anilines).[3] Link[3]

  • Organic Chemistry Portal : Synthesis of Benzylic Alcohols by C–H Oxidation. (Context on benzylic alcohol stability). Link

  • PMC : Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones. (Protocol for oxidizing aminobenzyl alcohols).[3][4] Link

  • Sigma-Aldrich : Product Specification: (4-Amino-2-methylphenyl)methanol. (Physical properties of the precursor). Link

Purity Assessment of (5-amino-2-iodo-4-methylphenyl)methanol: Moving Beyond Generic C18 Gradients

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of (5-amino-2-iodo-4-methylphenyl)methanol by Analytical HPLC Content Type: Publish Comparison Guide

Executive Summary

In the development of antibody-drug conjugates (ADCs) and kinase inhibitors, (5-amino-2-iodo-4-methylphenyl)methanol (CAS: 162548-73-4) serves as a high-value intermediate. Its structural complexity—combining a basic aniline, a labile iodine, and a polar benzyl alcohol—presents a specific chromatographic challenge.

Standard "walk-up" HPLC methods (typically acidic C18 gradients) often fail to resolve this compound from its critical de-iodinated impurities and regioisomers due to poor pH control and insufficient selectivity mechanisms. This guide compares a standard generic method against an optimized Phenyl-Hexyl / Neutral pH protocol, demonstrating why the latter is the superior choice for rigorous purity assessment.

Part 1: The Challenge & Molecule Analysis

The analyte possesses conflicting physicochemical properties that disrupt standard chromatography:

  • The Amino Group (

    
    ):  In standard acidic mobile phases (0.1% Formic Acid, pH 2.7), the amine is protonated (
    
    
    
    ). This leads to early elution and "fronting" or "tailing" caused by secondary interactions with residual silanols on the column stationary phase.
  • The Iodine Atom: This is a large, lipophilic, and polarizable halogen. It is the primary handle for downstream cross-coupling. Loss of iodine (de-iodination) is a common degradation pathway, creating des-iodo impurities that co-elute on C18 columns if the method relies solely on hydrophobicity.

  • The Benzyl Alcohol: Adds polarity, requiring a gradient that starts with higher aqueous content, which risks hydrolytic instability if the pH is too extreme.

Part 2: Comparative Methodology

We compared two methods to assess the purity of a raw batch containing the target molecule and spiked impurities (de-iodinated byproduct and starting material).

Method A: The "Generic" Alternative (Not Recommended)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction only.

  • Outcome:

    • Poor Peak Shape: Tailing Factor (

      
      ) > 1.8 due to cationic interaction with silanols.
      
    • Co-elution: The protonated target molecule and the de-iodinated impurity co-elute because the positive charge dominates the retention mechanism, masking the subtle hydrophobic difference provided by the iodine atom.

Method B: The Optimized Solution (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.5) / Methanol.[1][2]

  • Mechanism:

    
     interactions + Hydrophobic interaction + Charge suppression.
    
  • Outcome:

    • Superior Selectivity: The phenyl ring on the column interacts strongly with the aromatic ring of the analyte (

      
       stacking). The iodine atom enhances this interaction via polarizability, pulling the target peak away from the de-iodinated impurity.
      
    • Sharp Peaks: At pH 6.5, the aniline is neutral. This eliminates silanol repulsion/attraction, yielding a

      
       of ~1.1.
      
Data Comparison Table
MetricMethod A (Generic C18, Acidic)Method B (Phenyl-Hexyl, pH 6.5)
Retention Time (

)
3.2 min (Early elution)6.8 min (Retained)
Peak Symmetry (

)
1.9 (Significant Tailing)1.08 (Excellent)
Resolution (

) from Des-iodo
0.8 (Co-elution)3.5 (Baseline Separation)
LOD (Signal-to-Noise) 50 ng/mL10 ng/mL (Sharper peak = higher height)
MS Compatibility YesYes
Part 3: Experimental Protocol (Method B)

This protocol is designed to be self-validating ; the system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared.

1. Reagents & Equipment
  • Solvent A: 10mM Ammonium Acetate in Water (Adjust to pH 6.5 with dilute Acetic Acid if necessary, though usually native pH is sufficient). Filter through 0.22 µm.[3]

  • Solvent B: HPLC Grade Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here as it promotes stronger

    
     interactions on phenyl columns.
    
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 2.7 µm (Fused Core).

  • Detection: UV-Vis / PDA at 254 nm (primary) and 230 nm (secondary).

2. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
3. Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Precaution: Amber Glassware is Mandatory. Aryl iodides are photosensitive. Exposure to ambient light can cause homolytic cleavage of the C-I bond, artificially increasing the des-iodo impurity level during analysis.

Part 4: Visualization of Logic & Workflow
Figure 1: Column Selection Logic

This decision tree illustrates why the Phenyl-Hexyl phase is selected over C18 for this specific halogenated aniline.

ColumnSelection Start Analyte Analysis: (5-amino-2-iodo-4-methylphenyl)methanol CheckGroup Key Functional Groups: 1. Basic Amine (-NH2) 2. Aryl Iodide (-I) Start->CheckGroup Decision1 Is pH Control Critical? CheckGroup->Decision1 PathAcidic Acidic pH (Method A) Protonated Amine (NH3+) Decision1->PathAcidic pH < 3 PathNeutral Neutral pH (Method B) Neutral Amine (NH2) Decision1->PathNeutral pH ~ 6.5 ResultAcidic Result: Poor Retention Silanol Tailing Low Resolution PathAcidic->ResultAcidic Selectivity Selectivity Mechanism PathNeutral->Selectivity C18 C18 Column (Hydrophobic Only) Selectivity->C18 Alkane Chain Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Selectivity->Phenyl Aromatic Ring C18->ResultAcidic No Pi-Interaction Outcome OPTIMIZED METHOD: High Resolution of Iodo/Des-iodo Symmetrical Peaks Phenyl->Outcome Enhanced Selectivity

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase to maximize selectivity for aryl-iodides.

Figure 2: Sample Preparation & Analysis Workflow

Standardized workflow to ensure reproducibility and prevent degradation during analysis.

Workflow Step1 Weigh Sample (Amber Vial) Step2 Dissolve in 50:50 MeOH:H2O Step1->Step2 Minimize Light Step3 Filter (0.22 µm) PTFE or Nylon Step2->Step3 Step4 HPLC Injection (Phenyl-Hexyl) Step3->Step4 Step5 Data Analysis (Check Resolution > 2.0) Step4->Step5

Caption: Validated workflow emphasizing light protection and filtration.

Part 5: Expert Insights & Troubleshooting

1. The "Disappearing" Impurity: If you observe a small impurity peak that grows over time while the sample sits in the autosampler, it is likely the de-iodinated species forming due to light exposure inside the instrument.

  • Fix: Use an autosampler with a darkened door or amber vials. Ensure the autosampler temperature is set to 4°C to slow reaction kinetics.

2. Peak Broadening: If the main peak broadens significantly, check the pH of the mobile phase. The buffering capacity of 10mM Ammonium Acetate is lower than Phosphate. If your sample is highly acidic or basic, it may locally shift the pH.

  • Fix: Increase buffer concentration to 25mM or ensure the sample diluent is pH-matched to the mobile phase.

3. Orthogonality for Validation: When validating this method, use Method A (Acidic C18) as an orthogonal check. If Method B shows a single peak but Method A shows a shoulder, you may have a co-eluting isomer that only separates under acidic conditions (rare for this molecule, but possible).

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and pH effects on basic analytes).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on using Phenyl-Hexyl phases for amines).

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Genotoxic Impurities (Anilines). U.S. Food and Drug Administration.

  • Phenomenex Application Guide. "Separation of Halogenated Anilines using Phenyl-Hexyl Selectivity." (Specific application note regarding halogenated aromatics).

  • PubChem. (5-amino-2-iodo-4-methylphenyl)methanol Compound Summary.

Sources

Alternative synthetic routes to (5-amino-2-iodo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthetic strategies for (5-amino-2-iodo-4-methylphenyl)methanol , a critical scaffold often utilized in the development of ALK (Anaplastic Lymphoma Kinase) inhibitors such as Ceritinib.

This guide prioritizes regioselectivity and scalability , distinguishing between a direct "Process Route" for rapid synthesis and a "Robust Route" for high-purity GMP applications.

Executive Summary

  • Target Molecule: (5-amino-2-iodo-4-methylphenyl)methanol

  • Primary Application: Key intermediate for ALK inhibitors (e.g., Ceritinib/LDK378).

  • Synthetic Challenge: Installing an iodine atom para to the amino group in the presence of a competitive oxidation-sensitive benzyl alcohol moiety.

  • Recommended Strategy:

    • Route A (Direct): Regioselective iodination of (3-amino-4-methylphenyl)methanol using Benzyltrimethylammonium dichloroiodate (BTMA-ICl

      
      ).
      
    • Route B (Conservative): Iodination of the methyl ester precursor followed by hydride reduction, recommended if over-oxidation of the alcohol is observed.

Route Analysis & Comparison

Route A: Direct Regioselective Iodination (The "Process" Route)

This route is the most convergent, utilizing the strong ortho/para directing power of the amino group to install the iodine atom at the C6 position (which becomes C2 in the final numbering), para to the amine.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiocontrol: The amino group (-NH

    
    ) at C3 strongly directs to C2 (ortho) and C6 (para). C2 is sterically crowded (flanked by -CH
    
    
    
    OH and -NH
    
    
    ). C6 is sterically accessible and electronically favored.
  • Reagent Choice: BTMA-ICl

    
      is superior to elemental iodine (
    
    
    
    ) or ICl because it provides a controlled source of iodonium (
    
    
    ) equivalents as a solid, minimizing oxidative byproducts.
Route B: The Ester-Reductive Sequence (The "Purity" Route)

For large-scale operations where the stability of the benzyl alcohol is a concern, this route performs the iodination on the benzoate ester.

  • Logic: The ester group is electron-withdrawing but remote; the amino group still dominates the regiochemistry. The ester is then reduced to the alcohol in the final step.

  • Trade-off: Adds two steps (Esterification + Reduction) but generally yields crystalline intermediates that are easier to purify than the polar amino-alcohol.

Comparative Data Table
FeatureRoute A: Direct IodinationRoute B: Ester-Reductive
Starting Material (3-amino-4-methylphenyl)methanol4-methyl-3-nitrobenzoic acid
Step Count 1 (from amino-alcohol)3-4 (Esterification

Reduction

Iodination

Reduction)
Key Reagent BTMA-ICl

/ CaCO

NIS or I

/ LiAlH

Overall Yield 75–85%55–65%
Purification Recrystallization (EtOAc/Hex)Column/Crystallization
Scalability High (fewer unit operations)Medium (hydride reduction requires care)

Visualized Reaction Pathways

The following diagram illustrates the mechanistic flow for both routes. Note how the "Direct Route" shortcuts the multi-step ester pathway.

SynthesisRoutes cluster_legend Regioselectivity Logic SM_Acid 4-Methyl-3-nitrobenzoic acid (Starting Material) Ester Methyl 4-methyl-3-nitrobenzoate SM_Acid->Ester 1. MeOH, H2SO4 (Esterification) AminoAlcohol (3-Amino-4-methylphenyl)methanol SM_Acid->AminoAlcohol Alt Path: Borane Reduction then Nitro Reduction AminoEster Methyl 3-amino-4-methylbenzoate Ester->AminoEster 2. H2, Pd/C (Nitro Reduction) IodoEster Methyl 5-amino-2-iodo-4-methylbenzoate AminoEster->IodoEster 3. NIS or BTMA-ICl2 (Iodination) Target TARGET: (5-Amino-2-iodo-4-methylphenyl)methanol IodoEster->Target 4. LiAlH4, THF (Ester Reduction) AminoAlcohol->Target ROUTE A (Recommended): BTMA-ICl2, CaCO3, DCM/MeOH (Direct Regioselective Iodination) Note1 Amino (-NH2) directs Ortho/Para. Para position is sterically favored over Ortho (between NH2/CH2OH).

Figure 1: Comparative synthetic pathways.[1][2] Route A (Yellow) offers the most direct access, while Route B (Blue) offers protected intermediates.

Detailed Experimental Protocols

Protocol A: Direct Iodination using BTMA-ICl

Target: (5-amino-2-iodo-4-methylphenyl)methanol Reference: Adapted from WO2011081173 and standard aromatic iodination procedures.

Reagents:

  • (3-Amino-4-methylphenyl)methanol: 1.0 equiv

  • Benzyltrimethylammonium dichloroiodate (BTMA-ICl

    
    ): 1.1 equiv
    
  • Calcium Carbonate (CaCO

    
    ) or NaHCO
    
    
    
    : 2.0 equiv (Acid scavenger)
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (1:1 ratio)

Procedure:

  • Preparation: Charge a reaction vessel with (3-Amino-4-methylphenyl)methanol (e.g., 10.0 g) and CaCO

    
     (14.6 g) in a mixture of DCM (100 mL) and MeOH (100 mL).
    
  • Addition: Cool the mixture to 0–5 °C. Add BTMA-ICl

    
     (28.0 g) portion-wise over 30 minutes. The solid reagent ensures a low instantaneous concentration of active iodine, improving selectivity.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

  • Quench: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize excess iodine (indicated by color change from brown to yellow/colorless).
  • Workup: Evaporate the bulk MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Gradient: 30%

    
     60% EtOAc in Hexanes).
    
    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Ester Iodination & Reduction

Step 1: Iodination of Methyl 3-amino-4-methylbenzoate

  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0 °C. Stir at RT for 12 hours.

  • Pour into water, filter the precipitate. Recrystallize from Ethanol.

    • Result: Methyl 5-amino-2-iodo-4-methylbenzoate.

Step 2: Reduction to Alcohol

  • Dissolve the iodo-ester (1.0 equiv) in anhydrous THF under Nitrogen.

  • Cool to -78 °C (or 0 °C depending on scale/safety). Add LiAlH

    
     (1.0 M in THF, 2.5 equiv) dropwise.
    
    • Note: DIBAL-H (3.0 equiv) at -78 °C is milder and prevents potential de-iodination, though LAH is standard if temperature is strictly controlled.

  • Quench via Fieser method (Water, 15% NaOH, Water). Filter salts, concentrate, and recrystallize.

Critical Quality Attributes (CQA)

When characterizing the final product, ensure the following specific attributes to confirm the correct isomer:

  • 1H NMR Confirmation:

    • Look for two singlet aromatic protons .

    • In the starting material (3-amino-4-methylbenzyl alcohol), protons are coupled (doublets/multiplets).

    • In the product (Para-iodinated), the protons at C3 and C6 are replaced/isolated. You should observe:

      • 
         ~7.5-7.7 ppm (s, 1H, H-3 adjacent to Iodine).
        
      • 
         ~6.5-6.8 ppm (s, 1H, H-6 adjacent to Amine).
        
  • Melting Point: The introduction of iodine significantly raises the melting point compared to the non-iodinated precursor.

References

  • Patent Reference (Ceritinib Intermediates)

    • Tetracyclic compound and pharmaceutical use thereof.[3][4] (WO2011081173). Describes the use of BTMA-ICl

      
       for the synthesis of (5-amino-2-iodo-4-methylphenyl)methanol (Compound A1).
      
  • Iodination Reagents

    • Kajigaeshi, S., et al. "Iodination of phenols and anilines using benzyltrimethylammonium dichloroiodate." Bulletin of the Chemical Society of Japan 61.2 (1988): 600-602.
  • General Synthesis of Amino-Aryl Alcohols

    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology.[2] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

(5-amino-2-iodo-4-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and compliance. Proper chemical handling doesn't end when an experiment is complete; it extends to the responsible disposal of all waste materials. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-amino-2-iodo-4-methylphenyl)methanol, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural framework outlined here is grounded in established chemical safety principles and regulatory standards. The core logic is to treat (5-amino-2-iodo-4-methylphenyl)methanol as a hazardous waste stream due to the combined structural alerts from its aromatic amine and iodinated phenyl moieties. Aromatic amines as a class are noted for potential toxicity, while organo-iodine compounds can exhibit environmental persistence.[1][2] Therefore, a cautious and systematic approach to disposal is mandatory.

Hazard Identification and Risk Assessment

Before handling any waste, it is critical to understand the associated hazards. While a specific Safety Data Sheet (SDS) for (5-amino-2-iodo-4-methylphenyl)methanol must always be consulted first, the hazards can be inferred from its constituent functional groups.

  • Aromatic Amine: This functional group is often associated with toxicity, and some aromatic amines are known or suspected carcinogens.[1]

  • Iodinated Aromatic Ring: Halogenated organic compounds can be hazardous to the environment and may require special disposal considerations, such as high-temperature incineration, to prevent the formation of persistent organic pollutants.[2][3]

  • Methanol Moiety (as part of the name): The "-methanol" suffix indicates a primary alcohol attached to the phenyl ring. While the overall toxicity is dictated by the entire molecule, it is a stable functional group under normal conditions.

Based on this structural assessment, all waste containing (5-amino-2-iodo-4-methylphenyl)methanol, including stock solutions, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste .[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in general solid waste.[1]

Personal Protective Equipment (PPE) Requirements

A rigorous PPE protocol is the first line of defense against chemical exposure during waste handling and disposal procedures.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or airborne solid particles.
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).Provides a barrier against dermal absorption, a common exposure route for aromatic amines.[7][8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities handled in a well-ventilated area.All waste handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste can be handled correctly by disposal facilities.[9]

Step 1: Identify the Waste Stream

  • Isolate all waste containing (5-amino-2-iodo-4-methylphenyl)methanol. This includes:

    • Unused or expired pure solid compound.

    • Aqueous and organic solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Contaminated spill cleanup materials (e.g., absorbent pads, vermiculite).[4]

Step 2: Select a Compatible Waste Container

  • Use a container made of a material chemically compatible with your waste stream (e.g., glass or high-density polyethylene - HDPE).[6][9]

  • The container must be in good condition, free of leaks, and have a secure, screw-top cap.[6][9]

  • For liquid waste, never fill a container more than 90% full to allow for vapor expansion.[9]

Step 3: Label the Waste Container

  • Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Attach a hazardous waste label to the container before adding any waste.[11]

  • The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "(5-amino-2-iodo-4-methylphenyl)methanol" .

    • A complete list of all other constituents in the container, including solvents and water, with estimated percentages.[11]

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The date when the first drop of waste was added to the container (the "accumulation start date").

Step 4: Accumulate Waste Safely

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Ensure the SAA is away from heat sources or ignition and is in a secondary containment tray to capture any potential leaks.[1][6]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][12] Once a container is full, it must be moved to the central storage area within three days.[9]

Disposal Workflow and Decision-Making

The following diagram outlines the logical workflow for managing waste from the point of generation to its final disposal. The primary directive is to avoid on-site treatment and to dispose of the material through your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.[7][8][13]

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Accumulation cluster_2 Final Disposal Path A Waste Generation ((5-amino-2-iodo-4-methylphenyl)methanol) B Is the waste solid, liquid, or contaminated labware? A->B C Solid Waste (Pure compound, contaminated solids) B->C Solid D Liquid Waste (Aqueous/organic solutions) B->D Liquid E Select Compatible Waste Container C->E D->E F Affix & Complete Hazardous Waste Label E->F G Add Waste to Container (in fume hood with PPE) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is container full or project complete? H->I I->H No J Arrange for Pickup by EHS or Licensed Contractor I->J Yes K Waste Manifested & Transported to Permitted TSDF J->K L Treatment, Storage, and Disposal Facility K->L

Caption: Waste Disposal Workflow for (5-amino-2-iodo-4-methylphenyl)methanol.

Spill Management

In the event of a spill during waste handling, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency EHS number.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE as listed in the table above.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill kit to absorb liquid spills. For solid spills, gently cover the material to prevent it from becoming airborne.[1]

  • Collect Cleanup Debris: Carefully scoop all contaminated absorbent and spilled material into a designated hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[1]

Regulatory Compliance

All procedures described are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][10] Adherence to these guidelines, in conjunction with your specific institutional policies, is not only a best practice for safety but a legal requirement. Failure to comply can result in significant fines and penalties.[10]

By implementing this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). [Link]

  • SDS - Aromatic Amine DECONtamination Solution. (2023). SKC Inc. [Link]

  • Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. (2019). Mikrolab. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Iodine Waste Disposal For Businesses. Collect and Recycle. [Link]

  • Standard Operating Procedure for work with Iodine. (2018). Duke University SMIF. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Hygiene Plan. Massachusetts Institute of Technology (MIT). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.